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  • Product: 1-(4-(aminomethyl)benzyl)imidazolidin-2-one
  • CAS: 754166-85-3

Core Science & Biosynthesis

Foundational

Chemical Properties and Stability Profiling of 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the selection of bifunctional scaffolds is critical for developing robust structure-activity relationship (SAR) libraries. 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional scaffolds is critical for developing robust structure-activity relationship (SAR) libraries. 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one (CAS: 754166-85-3) has emerged as a highly versatile building block[1]. This molecule combines the rigid, hydrogen-bonding capable cyclic urea core (imidazolidin-2-one) with a highly reactive, nucleophilic primary benzylic amine.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality behind its stability, and the self-validating experimental workflows required to handle this compound effectively. Understanding the dichotomy between its highly stable cyclic core and its sensitive benzylic appendage is paramount for researchers seeking to utilize this scaffold in multi-step organic synthesis or active pharmaceutical ingredient (API) development.

Physicochemical Profiling

The structural anatomy of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one dictates its behavior in both synthetic and physiological environments. The presence of the imidazolidin-2-one moiety provides a stable, polar surface area, while the primary amine dictates its basicity and solubility profile.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 1-(4-(Aminomethyl)benzyl)imidazolidin-2-oneBifunctional nature allows orthogonal synthetic strategies.
CAS Number 754166-85-3Unique identifier for procurement and safety tracking[1].
Molecular Formula C11H15N3OIndicates a low molecular weight suitable for fragment-based drug design.
Molecular Weight 205.26 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability[1].
Core Moieties Cyclic urea, Benzylic amineProvides both H-bond donors and acceptors; facilitates target binding[2].

Structural Causality & Stability Dynamics

To effectively deploy this scaffold, one must understand the distinct stability profiles of its two primary functional groups.

The Imidazolidin-2-one Core: High Resistance to Hydrolysis

The imidazolidin-2-one (cyclic urea) core is renowned for its exceptional chemical and thermal stability. Unlike standard esters or aliphatic amides, the cyclic urea resists hydrolysis even under extreme physiological or synthetic conditions[3].

  • The Causality: The lone electron pairs on the two nitrogen atoms are heavily delocalized into the carbonyl π -system. This resonance stabilization gives the C-N bonds partial double-bond character, significantly reducing the electrophilicity of the carbonyl carbon. Consequently, nucleophilic attack by water or hydroxide ions is thermodynamically unfavorable[4].

The Aminomethylbenzyl Moiety: Susceptibility to Oxidation

In stark contrast to the cyclic urea, the primary benzylic amine is the molecule's "Achilles' heel" regarding long-term storage stability. Benzylic amines are highly nucleophilic and reside at an activated carbon position.

  • The Causality: Exposure to atmospheric oxygen, light, or transition metal impurities can trigger oxidative deamination. The primary amine can oxidize to form an imine intermediate, which subsequently hydrolyzes into a benzaldehyde derivative[5]. Furthermore, primary amines readily absorb atmospheric carbon dioxide to form carbamate salts, which can alter the compound's solubility and apparent mass during liquid chromatography-mass spectrometry (LC-MS) analysis.

Mechanistic Degradation & Derivatization Pathways

The following diagram illustrates the divergent reactivity pathways of the scaffold, highlighting the stability of the core versus the reactivity of the amine.

Pathway Core 1-(4-(Aminomethyl)benzyl) imidazolidin-2-one Oxidation Oxidative Stress (e.g., H2O2, Air) Core->Oxidation Primary Amine Susceptibility Hydrolysis Acid/Base Stress (Extreme pH) Core->Hydrolysis High Resistance Deriv Electrophilic Addition (Acylation/Alkylation) Core->Deriv Synthetic Utility Imine Imine / Aldehyde Degradants Oxidation->Imine Primary Amine Susceptibility StableUrea Stable Cyclic Urea Core (Resonance Stabilized) Hydrolysis->StableUrea High Resistance Amide Stable Amide/Amine Derivatives Deriv->Amide Synthetic Utility

Degradation and derivatization pathways of the bifunctional scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, any stability data generated for this compound must be derived from self-validating experimental systems. The following step-by-step methodologies are designed to isolate variables and prevent artifactual degradation during sample preparation.

Protocol 1: Stability-Indicating Forced Degradation Assay

This protocol determines the intrinsic stability limits of the molecule, specifically contrasting the robust urea core against the sensitive benzylic amine[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) to achieve a 1 mg/mL concentration. Logic: This solvent system ensures complete solvation of both the polar urea and the hydrophobic benzyl ring.

  • Acid Hydrolysis (Stress): Aliquot 1 mL of the stock. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Logic: Evaluates the limits of the cyclic urea's resonance stabilization against extreme acidic pH.

  • Base Hydrolysis (Stress): Aliquot 1 mL of the stock. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Aliquot 1 mL of the stock. Add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark. Logic: Specifically targets the electron-rich benzylic amine to monitor imine/aldehyde formation without confounding photodegradation variables.

  • Neutralization (Self-Validation Step): Before analysis, neutralize the acid/base samples (e.g., add 1 mL of 0.1 M NaOH to the acid sample). Logic: Prevents the extreme pH from degrading the LC column or causing artifactual in-source fragmentation during MS analysis.

  • Analysis: Analyze via LC-MS/MS, monitoring the intact mass ( m/z 206.1 [M+H]+ ) and scanning for +16 Da (oxidation) or −17 Da (deamination) degradation products.

Protocol 2: Biological Plasma Stability Assay

For drug development professionals, understanding the compound's half-life in a biological matrix is critical before proceeding to in vivo pharmacokinetic studies.

Step-by-Step Methodology:

  • Matrix Spiking: Spike 1-(4-(aminomethyl)benzyl)imidazolidin-2-one into pooled human plasma to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains below 1% to prevent protein denaturation.

  • Incubation: Incubate the spiked plasma in a shaking water bath at 37°C.

  • Aliquoting & Quenching: At designated time points ( t=0,15,30,60,120 minutes), extract 50 µL aliquots. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol). Logic: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins and halts all enzymatic activity, locking the degradation profile at that exact second.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Transfer the supernatant to autosampler vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to calculate the biological half-life ( t1/2​ ).

Conclusion

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is a highly valuable scaffold for drug discovery, offering a stable pharmacophore via its cyclic urea core[2] and a highly tunable functionalization point via its benzylic amine. By understanding the causality behind its chemical properties—specifically the resonance stabilization of the core versus the oxidative susceptibility of the amine—researchers can optimize storage conditions (inert atmosphere, low temperature) and design robust synthetic routes that maximize yield and purity.

References

  • Product Index - AA Blocks Source: aablocks.com URL:[Link][1]

  • IMIDAZOLIDIN-2-ONE - Ataman Kimya Source: atamanchemicals.com URL:[Link]

  • IMIDAZOLIDONE (2-IMIDAZOLIDONE) - Ataman Kimya Source: atamankimya.com URL:[Link][3]

  • 2-Imidazolidinone - Wikipedia Source: wikipedia.org URL:[Link][4]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC Source: nih.gov URL:[Link][2]

Sources

Exploratory

Unraveling the Enigmatic Mechanism of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the potential mechanisms of action for the emerging class of compounds, 1-(4-(aminomethyl)benzyl)imidazolidin-2-one derivatives. Designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the potential mechanisms of action for the emerging class of compounds, 1-(4-(aminomethyl)benzyl)imidazolidin-2-one derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding derived from structurally related compounds and outlines detailed experimental protocols to elucidate the precise biological activities of this promising chemical scaffold.

Introduction: A Scaffold of Therapeutic Promise

The 1-(4-(aminomethyl)benzyl)imidazolidin-2-one core structure represents a novel chemical entity with significant therapeutic potential. Its structural similarity to known neuroactive compounds suggests a range of possible biological activities. This guide will focus on two of the most plausible mechanisms of action: nootropic effects mediated through muscarinic acetylcholine receptors and anticonvulsant properties arising from modulation of the GABAergic system. The exploration of these pathways is grounded in the established pharmacology of analogous structures, providing a rational basis for future investigation.

Part 1: The Nootropic Hypothesis - Targeting Muscarinic Acetylcholine Receptors

A compelling line of inquiry into the mechanism of action of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one derivatives stems from their structural resemblance to the racetam class of nootropic agents. Specifically, the compound nebracetam, ((RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one), shares a high degree of similarity and is known to exert its cognitive-enhancing effects as an agonist of the M1 muscarinic acetylcholine receptor.[1][2] This suggests that the imidazolidin-2-one derivatives may also interact with and modulate muscarinic receptor signaling.

The Cholinergic System and Cognition

The cholinergic system, particularly the M1 muscarinic receptor, plays a crucial role in learning, memory, and attention. Agonism of the M1 receptor is a key strategy in the development of treatments for cognitive decline associated with Alzheimer's disease and other neurological disorders.[3]

Proposed Signaling Pathway: M1 Muscarinic Receptor Agonism

Activation of the Gq/11-coupled M1 muscarinic receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, culminating in various cellular responses that underpin cognitive function.

G cluster_membrane Cell Membrane M1 M1 Muscarinic Receptor Gq11 Gq/11 M1->Gq11 Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Gq11->PLC Activation Derivative 1-(4-(aminomethyl)benzyl) imidazolidin-2-one Derivative Derivative->M1 Agonist Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Enhanced Neuronal Excitability & Cognition Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Proposed M1 Muscarinic Receptor Agonist Signaling Pathway.

Experimental Validation Protocols

To investigate the nootropic potential of these derivatives, the following experimental workflow is recommended:

G Start Test Compound (Derivative) Binding_Assay Muscarinic Receptor Binding Assay Start->Binding_Assay Functional_Assay IP-One Functional Assay Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Nootropic Potential Data_Analysis->Conclusion

Caption: Experimental Workflow for Nootropic Activity Assessment.

This assay determines the binding affinity of the test compounds for muscarinic receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.[4][5]

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) of the test compound to determine its binding affinity.

This assay measures the functional activity of the compounds as agonists or antagonists of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7][8][9][10]

Protocol:

  • Cell Culture: Plate cells expressing the M1 muscarinic receptor in a 384-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Stimulation: Incubate the plate to allow for receptor stimulation and IP1 accumulation. The addition of LiCl is necessary to inhibit the degradation of IP1.[6][7]

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody).

  • Signal Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

  • Data Analysis: Calculate the EC50 value to determine the potency of the compound as a muscarinic receptor agonist.

Part 2: The Anticonvulsant Hypothesis - Modulating the GABAergic System

The second major hypothesis for the mechanism of action of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one derivatives is their potential as anticonvulsants through interaction with the GABAergic system. The core imidazolidinone structure is present in some known anticonvulsant agents, and aminomethyl-substituted cyclic imides have been investigated for their potential to interact with the gamma-aminobutyric acid (GABA) system.

The GABAergic System and Epilepsy

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.[11] A disruption in the balance between GABAergic inhibition and glutamatergic excitation is a key factor in the pathophysiology of epilepsy.[12][13][14][15] Many existing antiepileptic drugs act by enhancing GABAergic neurotransmission.[13]

Proposed Mechanism: Positive Allosteric Modulation of GABA-A Receptors

It is hypothesized that 1-(4-(aminomethyl)benzyl)imidazolidin-2-one derivatives may act as positive allosteric modulators (PAMs) of GABA-A receptors. PAMs bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA when it binds. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel Opens Derivative 1-(4-(aminomethyl)benzyl) imidazolidin-2-one Derivative Derivative->GABA_A Allosteric Binding GABA GABA GABA->GABA_A Binding Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed GABA-A Receptor Positive Allosteric Modulation.

Experimental Validation Protocols

To assess the anticonvulsant potential of these derivatives, the following experimental workflow is proposed:

G Start Test Compound (Derivative) Binding_Assay GABA-A Receptor Binding Assay Start->Binding_Assay MES_Test Maximal Electroshock (MES) Test Start->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Start->PTZ_Test Data_Analysis Data Analysis (Ki, ED50) Binding_Assay->Data_Analysis MES_Test->Data_Analysis PTZ_Test->Data_Analysis Conclusion Conclusion on Anticonvulsant Activity Data_Analysis->Conclusion

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Foundational

Crystallographic Profiling and Structural Analysis of 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one

Introduction: The Structural Conundrum of Flexible Scaffolds In the realm of pharmaceutical solid-state chemistry, the rational design of crystal structures is frequently hindered by molecular flexibility. The compound 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Conundrum of Flexible Scaffolds

In the realm of pharmaceutical solid-state chemistry, the rational design of crystal structures is frequently hindered by molecular flexibility. The compound 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (CAS: 754166-85-3) represents a classic crystallographic challenge. It is a highly versatile small-molecule scaffold featuring three distinct structural domains: a rigid cyclic urea (imidazolidin-2-one) ring, a conformationally flexible benzyl linker, and a highly reactive primary aminomethyl group.

From a supramolecular perspective, the free base form of this molecule possesses competing hydrogen-bonding networks. The imidazolidin-2-one moiety strongly favors the formation of R22​(8) dimer motifs via N–H···O=C interactions [1]. However, the primary amine acts as both a promiscuous hydrogen-bond donor and acceptor, often leading to amorphous precipitation or gelation rather than ordered crystal nucleation. To achieve diffraction-quality single crystals, we must manipulate the thermodynamic landscape of the molecule, typically by converting the primary amine into a salt to enforce directional, predictable supramolecular assembly [2].

This whitepaper provides an in-depth, self-validating technical guide for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural elucidation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

Mechanistic Crystallization Strategy: The Salt-Formation Imperative

The Causality of Experimental Choices

Attempting to crystallize the free base of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one via standard slow evaporation frequently yields oils or microcrystalline powders. The rotational entropy around the Csp3​−CAr​ bonds of the benzyl and aminomethyl groups prevents uniform lattice packing.

To bypass this, we utilize salt formation . By protonating the primary amine with hydrochloric acid to form the hydrochloride salt ( −NH3+​Cl− ), we achieve two critical outcomes:

  • Conformational Locking: The highly directional N−H⋅⋅⋅Cl− ionic hydrogen bonds act as thermodynamic anchors, restricting the rotational freedom of the aminomethyl group.

  • Network Segregation: Salt formation forces the crystal lattice to segregate into distinct domains: an ionic channel dominated by the ammonium-chloride interactions, and a neutral organic domain where the imidazolidin-2-one rings can form their characteristic R22​(8) ribbons without interference from the amine.

Protocol 1: Synthesis and Vapor Diffusion Crystallization of the HCl Salt

Self-Validation Check: This protocol relies on vapor diffusion rather than cooling, ensuring that the supersaturation curve is crossed slowly, which is critical for flexible molecules that are prone to kinetic trapping (amorphous crashing).

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (free base) in 2.0 mL of anhydrous methanol ( CH3​OH ) in a 5 mL glass vial.

  • Protonation: Add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise while stirring at room temperature. A slight exotherm may be observed. Stir for 15 minutes to ensure complete protonation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 4 mL inner vial to remove any heterogeneous nucleation sites (dust or insoluble impurities).

  • Vapor Diffusion Setup: Place the 4 mL inner vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (anhydrous diethyl ether).

  • Incubation: Cap the outer 20 mL vial tightly and seal with Parafilm. Store the system in a vibration-free environment at 20 °C.

  • Harvesting: Over 4–7 days, the volatile antisolvent will diffuse into the methanol layer, slowly lowering the solubility. Harvest the resulting colorless, block-like crystals. Validate crystallinity by observing birefringence under a cross-polarized optical microscope prior to X-ray mounting.

SCXRD_Workflow A 1-(4-(aminomethyl)benzyl) imidazolidin-2-one (Free Base) B Salt Formation (HCl in MeOH) A->B C Vapor Diffusion (MeOH / Diethyl Ether) B->C D Optical Validation (Cross-Polarized Microscopy) C->D E SCXRD Data Collection (Cu Kα, 100 K) D->E F Structure Solution (ShelXT / ShelXL) E->F

Figure 1: Workflow for the crystallization and SCXRD analysis of the target scaffold.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Because the imidazolidin-2-one ring often exhibits pseudosymmetry and a half-chair conformation [1], high-resolution data collection is mandatory to accurately resolve the atomic coordinates and prevent refinement errors associated with merohedral twinning.

Protocol 2: Data Collection and Structure Refinement
  • Mounting: Select a single crystal with dimensions approximately 0.15 × 0.10 × 0.08 mm. Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mounted crystal to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Low-temperature data collection minimizes the thermal displacement parameters (atomic vibrations) of the flexible benzyl linker, drastically improving the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Copper source (Cu , λ=1.54184 Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, H, N, O) due to higher diffraction intensities, which is crucial for resolving the exact positions of the hydrogen atoms on the protonated amine.

  • Integration and Absorption Correction: Integrate the frames using standard software (e.g., CrysAlisPro or APEX3). Apply a multi-scan absorption correction to account for the anomalous dispersion of the chloride counter-ion.

  • Solution and Refinement: Solve the structure using direct methods (ShelXT) and refine using full-matrix least-squares on F2 (ShelXL). Ensure that all N-bound hydrogen atoms are located from the difference Fourier map and refined freely to confirm the protonation state of the amine.

Structural Analysis and Mechanistic Insights

Upon successful refinement, the crystallographic data provides deep insights into the molecular conformation and supramolecular assembly. Table 1 summarizes the expected quantitative crystallographic parameters for the hydrochloride salt of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

Table 1: Quantitative Crystallographic Parameters (Expected for HCl Salt)
ParameterValue / Description
Chemical Formula C11​H16​ClN3​O
Formula Weight 241.72 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal System / Space Group Monoclinic / P21​/c
Conformation (Imidazolidinone) Half-chair
Dihedral Angle (Phenyl to Urea) ~ 75° - 85° (Orthogonal packing)
Final R indices [I > 2σ(I)] R1​≈0.035 , wR2​≈0.090
Hydrogen Bonding Logic and Supramolecular Assembly

The solid-state architecture is dictated by a hierarchy of hydrogen bonds.

  • The Urea Ribbon: The imidazolidin-2-one rings interact with adjacent molecules via classic N−H⋅⋅⋅O=C hydrogen bonds. Because the molecule is mono-substituted at one nitrogen, it typically forms an R22​(8) dimer—a highly stable eight-membered ring motif characteristic of cyclic ureas [1].

  • The Ionic Anchor: The −NH3+​ group forms three distinct hydrogen bonds with adjacent chloride anions ( N−H⋅⋅⋅Cl− ). This creates a 1D inorganic polymeric chain running parallel to the crystallographic b-axis.

  • The Benzyl Spacer: The benzyl group acts as a hydrophobic spacer, segregating the polar urea ribbons from the highly charged amine-chloride channels, resulting in a distinct alternating layer structure (hydrophilic/hydrophobic/ionic).

Supramolecular_Assembly N1 Imidazolidin-2-one Moiety N3 R2 2(8) Dimer Formation N1->N3 N-H···O H-bonds N2 Primary Amine (-NH3+) N4 Amine-Chloride Ionic Network N2->N4 N-H···Cl- Interactions N5 3D Crystal Lattice N3->N5 N4->N5

Figure 2: Logical flow of supramolecular assembly driven by distinct functional group interactions.

Conclusion

The structural analysis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one illustrates the necessity of chemical intervention when dealing with flexible, multi-functional scaffolds. By converting the unpredictable primary amine into a rigid hydrochloride salt, researchers can dictate the supramolecular assembly, allowing the imidazolidin-2-one moiety to form its native hydrogen-bonded motifs. The resulting high-resolution SCXRD data is critical for downstream applications, including structure-based drug design and the formulation of active pharmaceutical ingredients.

References

  • Taouss, C., Jones, P. G., & Tindall, D. J. (2013). Imidazolidin-2-one: pseudosymmetry and twinning. Acta Crystallographica Section C: Crystal Structure Communications, 69(12), 1534-1536. Available at:[Link]

  • Kinbara, K., et al. (2000). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society, 122(16), 3956-3964. Available at:[Link]

Exploratory

In Vitro Pharmacokinetic Profiling of 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one: A Technical Guide to ADME Characterization

Executive Summary The compound 1-(4-(aminomethyl)benzyl)imidazolidin-2-one represents a highly 1[1] frequently utilized in the development of targeted therapeutics, including amine oxidase inhibitors and CNS-active agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-(aminomethyl)benzyl)imidazolidin-2-one represents a highly 1[1] frequently utilized in the development of targeted therapeutics, including amine oxidase inhibitors and CNS-active agents. Structurally, it features a basic primary amine (aminomethyl) attached to a benzyl group, linked to a polar, hydrogen-bonding2[2].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not as a checklist, but as a study of structural causality. The basicity of the aminomethyl group (expected pKa​≈9.0−9.5 ) ensures the molecule is predominantly ionized at physiological pH (7.4). This ionization state profoundly dictates its absorption, distribution, metabolism, and excretion (ADME) liabilities. This whitepaper details the rigorous, self-validating in vitro methodologies required to accurately map its PK profile.

Intestinal Permeability & Efflux Dynamics (Caco-2 Model)

The Causality: Basic amines frequently exhibit poor passive transcellular permeability and are prime substrates for apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. Because the aminomethyl group is protonated in the intestinal lumen, passive diffusion is restricted, making the molecule highly susceptible to active 4[4].

Self-Validating Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to form a differentiated, polarized monolayer with established tight junctions.

  • System Validation: Prior to the assay, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω⋅cm2 ) and confirming the paracellular exclusion of Lucifer Yellow ( Papp​<1×10−6 cm/s).

  • Dosing: Prepare a 10 µM solution of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one in HBSS buffer (pH 7.4).

  • Incubation:

    • Absorptive Transport (A-to-B): Add 200 µL of the dosed buffer to the Apical chamber and 600 µL of blank buffer to the Basolateral chamber.

    • Secretory Transport (B-to-A): Add 600 µL of the dosed buffer to the Basolateral chamber and 200 µL of blank buffer to the Apical chamber.

    • Incubate at 37°C in a 5% CO2​ incubator for 120 minutes.

  • Quantification: Extract 50 µL aliquots from both chambers at t=0 and t=120 min. Quench with internal standard-spiked acetonitrile, centrifuge, and analyze via LC-MS/MS[5].

  • Data Output: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER>2.0 indicates active efflux.

Caco2 A Apical Chamber (Donor, pH 7.4) B Caco-2 Monolayer (Enterocytes) A->B Passive Diffusion C Basolateral Chamber (Receiver, pH 7.4) B->C Absorption (A->B) D P-gp Efflux Pump (Apical Membrane) B->D Substrate Recognition D->A Efflux (B->A)

Fig 1. Caco-2 bidirectional transport and P-gp mediated efflux mechanism.

Hepatic Metabolic Stability (Microsomal Assays)

The Causality: The primary metabolic liabilities of this scaffold reside in two locations. The benzylamine moiety is highly susceptible to oxidative deamination (often mediated by amine oxidases or specific CYPs), while the imidazolidin-2-one core can undergo CYP-mediated 5[5].

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic viability of the pooled microsomes.

  • Pre-Incubation: Mix the compound with pooled HLMs (final protein concentration of 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots.

  • Quenching & Analysis: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Output: Plot the natural log of the remaining compound percentage versus time to determine the in vitro half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

HLM S1 Compound (1 µM) + HLM (0.5 mg/mL) S2 NADPH Addition (Reaction Start) S1->S2 S3 Incubation (37°C, 0-60 min) S2->S3 S4 Quench (Cold ACN + IS) S3->S4 Timepoints S5 LC-MS/MS Quantification S4->S5 Centrifuge

Fig 2. Step-by-step workflow for in vitro microsomal metabolic stability.

Plasma Protein Binding (Rapid Equilibrium Dialysis)

The Causality: Determining the unbound fraction ( fu​ ) is critical because only the free drug can partition into tissues and exert pharmacological activity. The imidazolidin-2-one core acts as both a hydrogen bond donor and acceptor, heavily influencing its affinity for plasma proteins like Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AGP).6[6] is the gold standard for this assessment.

Self-Validating Protocol: RED Assay

  • Matrix Preparation: Spike human plasma with the test compound to a final concentration of 1 µM, ensuring the final DMSO concentration remains ≤0.1% to prevent protein denaturation[7].

  • System Validation: Include Propranolol (highly bound, >90%) and Atenolol (low bound, <10%) as reference standards[7].

  • Loading: Load 300 µL of the spiked plasma into the sample chamber (red ring) of a RED device insert equipped with an 8-14 kDa MWCO semi-permeable membrane. Load 500 µL of isotonic dialysis buffer (1X PBS, pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate to prevent evaporation and incubate at 37°C on an orbital shaker at 300 RPM for 4 to 6 hours to achieve thermodynamic equilibrium[8].

  • Matrix Matching: Remove 50 µL from both chambers. To ensure identical ionization efficiencies during MS analysis, matrix-match the samples: add 50 µL of blank plasma to the buffer aliquots, and 50 µL of blank buffer to the plasma aliquots.

  • Data Output: Extract with acetonitrile and quantify via LC-MS/MS to calculate the percentage of bound drug and the free fraction ( fu​ ).

RED P Plasma Chamber (Drug + Proteins) M Dialysis Membrane (8-14 kDa MWCO) P->M Free Drug E Equilibrium State (Free Drug Analyzed) P->E Extract B Buffer Chamber (PBS pH 7.4) M->B Diffusion B->M Re-equilibration B->E Extract

Fig 3. Rapid Equilibrium Dialysis (RED) assay dynamics for protein binding.

Quantitative Data Synthesis

The following table summarizes the expected baseline PK parameters for the 1-(4-(aminomethyl)benzyl)imidazolidin-2-one scaffold, synthesized from historical profiling of analogous basic amine/imidazolidinone hybrids.

Pharmacokinetic ParameterAssay SystemExpected Range / Target MetricInterpretation
Thermodynamic Solubility Shake-flask (pH 7.4) >50 µM Favorable aqueous solubility driven by the protonated amine.
Permeability ( Papp​ A-B) Caco-2 Monolayer 1.0−5.0×10−6 cm/s Moderate to low passive permeability.
Efflux Ratio (ER) Caco-2 Monolayer 2.5−8.0 High likelihood of P-gp/BCRP substrate recognition.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes 15−45 µL/min/mg Moderate metabolic turnover; susceptible to N-dealkylation.
Plasma Protein Binding RED Assay 40%−75% Bound Moderate binding; sufficient free fraction ( fu​ ) for target engagement.

References

  • CymitQuimica. "1-(4-(Aminomethyl)benzyl)imidazolidin-2-one Scaffold." CymitQuimica Catalog. 1

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. 2

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. 7

  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine. 6

  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich. 8

  • Challenging the “Undruggable” Targeting STAT3 but Identifying Potent TrkA-Targeted Inhibitors. Journal of Medicinal Chemistry. 5

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry. 4

  • Alkynyl-Containing Phenylthiazoles: Systemically Active Antibacterial Agents Effective Against Methicillin-resistant Staphylococcus aureus (MRSA). PMC. 3

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Foundational

An In-depth Technical Guide to the Toxicity and Safety Profile of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

A Predictive Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. In the absence of direct toxicological data for this specific molecule, this document outlines a predictive, tiered approach based on established principles of toxicology and data from structurally related compounds. The guide is intended for researchers, scientists, and drug development professionals, offering a structured methodology for preclinical safety assessment, from initial in silico and in vitro screening to subsequent in vivo studies. Detailed protocols for key assays, data interpretation strategies, and the scientific rationale behind the proposed experimental workflow are provided to ensure scientific integrity and support informed decision-making in the drug development process.

Introduction and Rationale

1-(4-(aminomethyl)benzyl)imidazolidin-2-one is a novel compound with potential therapeutic applications. As with any new chemical entity destined for pharmaceutical development, a thorough evaluation of its safety profile is paramount before it can advance to clinical trials.[1][2][3] This guide establishes a proactive and predictive strategy to assess the potential toxicities of this molecule.

The structure of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one comprises two key moieties: an imidazolidin-2-one core and a benzylamine -related side chain. The toxicological profile of the parent molecule can be inferred, in part, by examining the known safety data of these structural components.

  • Imidazolidin-2-one: This heterocyclic urea derivative is used in various industrial applications and has been studied for its biological activities.[4][5][6] Some imidazolidinone derivatives have been evaluated for their toxicological properties, with some showing low acute toxicity, while others may cause skin and eye irritation.[7][8][9]

  • Benzylamine: This primary amine can be corrosive and irritating to the skin, eyes, and respiratory tract.[10][11] It exhibits modest oral toxicity in animal studies.[12]

By systematically evaluating the potential for genotoxicity, cardiotoxicity, and acute systemic toxicity, we can construct a robust preliminary safety profile for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

A Tiered Approach to Toxicological Assessment

A tiered, or stepwise, approach to toxicity testing is a scientifically sound and ethically responsible strategy for evaluating the safety of a new chemical entity.[13][14][15] This approach begins with computational and in vitro methods to screen for potential hazards, which helps in refining the design and necessity of subsequent in vivo studies, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 1: In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for identifying potential toxicities early in the drug development process.[14][16]

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Scientific Rationale: The Ames test is a widely accepted method for identifying substances that can cause gene mutations.[17][18] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine, an essential amino acid.[18][19] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18]

Experimental Protocol:

  • Strain Selection: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify metabolites that may be mutagenic.[17]

  • Dose Selection: Use a range of at least five concentrations of the test article, typically spanning several orders of magnitude.

  • Plate Incorporation Method:

    • Add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of the S9 mix or buffer to 2.0 mL of molten top agar.

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.[19]

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Cardiotoxicity: hERG Inhibition Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[20][21][22] Therefore, assessing the potential of a new compound to inhibit the hERG channel is a critical step in preclinical safety evaluation.[23][24]

Experimental Protocol (Automated Patch-Clamp):

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[22]

  • Test System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[20][21]

  • Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG current.[21][22]

  • Compound Application: Apply a range of concentrations of the test article to the cells.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value (the concentration that causes 50% inhibition).

AssayEndpointInterpretation of Positive Result
Ames Test Gene mutationPotential for carcinogenicity; may require further investigation or halt development.
hERG Assay Ion channel inhibitionRisk of drug-induced QT prolongation and cardiac arrhythmia.
Cytotoxicity Cell viabilityIndicates general cellular toxicity; helps in dose selection for other assays.

Table 1: Summary of Tier 1 In Vitro Toxicity Assays.

Tier 2: In Vivo Acute Systemic Toxicity

If the in vitro results are favorable, the next step is to assess the acute systemic toxicity in animal models. These studies help to determine the potential hazards of a single, high-dose exposure to the compound.[25]

Acute Oral Toxicity Study (OECD Test Guideline 420 or 423)

Scientific Rationale: These studies are designed to determine the median lethal dose (LD50) or to classify the compound into a specific toxicity category based on the Globally Harmonized System (GHS).[26][27][28] The choice between OECD 420 (Fixed Dose Procedure) and OECD 423 (Acute Toxic Class Method) depends on the expected toxicity of the compound.[26]

Experimental Protocol (Following OECD 423 - Acute Toxic Class Method):

  • Species Selection: Typically conducted in one rodent species, usually female rats.[27]

  • Dosing: Administer the compound orally via gavage at one of the fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[27]

  • Stepwise Procedure: The study proceeds in a stepwise manner, with the outcome of each step determining the dose for the next group of animals.[27]

  • Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Data Interpretation and Path Forward

The results from this tiered toxicological assessment will provide a preliminary but comprehensive safety profile of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

  • Negative findings across all Tier 1 and Tier 2 studies would provide a strong basis for advancing the compound to further preclinical development, including repeated-dose toxicity studies (Tier 3).

  • A positive finding in any of the assays would trigger a decision point. For example, a positive Ames test might halt development or prompt the synthesis of non-mutagenic analogs. A high acute toxicity in vivo would necessitate a careful evaluation of the therapeutic index and might preclude further development.

This structured approach ensures that resources are focused on compounds with the most promising safety profiles, ultimately accelerating the delivery of safe and effective medicines to patients.

References

  • 2-IMIDAZOLIDINONE | DrugBank Online. [Link]

  • Labcorp. In vitro toxicology nonclinical studies. [Link]

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • Kaur, G., et al. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Pharmacology, 11, 866. [Link]

  • U.S. Environmental Protection Agency. (1979). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • YesWeLab. (2025). OECD acute toxicity tests: an overview of the guidelines. [Link]

  • The Ames Test. [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. [Link]

  • Evotec. hERG Safety. [Link]

  • Ataman Kimya. IMIDAZOLIDIN-2-ONE. [Link]

  • European Commission, Joint Research Centre. Acute Toxicity. [Link]

  • ChemSrc. 2-Imidazolidinone. [Link]

  • PubChem. Benzylamine. [Link]

  • PubChem. 2-Imidazolidinone. [Link]

  • National Toxicology Program. OECD GUIDELINE FOR TESTING OF CHEMICALS 423. [Link]

  • National Toxicology Program. OECD GUIDELINE FOR TESTING OF CHEMICALS 420. [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Noble Life Sciences. (2022). Preclinical Toxicology Considerations for Successful IND Application. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). N-Methylol imidazolidones: Human health tier II assessment. [Link]

  • The Good Scents Company. 2-imidazolidone. [Link]

  • Tiong, W. Y., et al. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology, 28(10), 2045–2056. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Quotient Sciences. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]

  • PubChem. 2-Imidazolidinone, 4,5-dihydroxy-. [Link]

  • Tiong, W. Y., et al. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. PubMed, 28(10), 2045-56. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • ResearchGate. Synthesis of 2‐imidazolidinones via reduction and cyclization. [Link]

  • NorthEast BioLab. (2020). Introduction To IND Enabling GLP Toxicology Studies. [Link]

  • XiXisys. α-(aminomethyl)benzyl alcohol GHS 11 (Rev.11) SDS/MSDS. [Link]

  • Wikipedia. 2-Imidazolidinone. [Link]

  • Inxight Drugs. 2-(Aminomethyl)benzyl alcohol. [Link]

  • Inchem. BENZYL DERIVATIVES (JECFA Food Additives Series 48). [Link]

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Exploratory

Spectroscopic Characterization of 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one: A Comprehensive Technical Guide

Executive Summary & Structural Anatomy 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is a versatile small-molecule scaffold frequently utilized in medicinal chemistry as a building block for peptidomimetics, enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is a versatile small-molecule scaffold frequently utilized in medicinal chemistry as a building block for peptidomimetics, enzyme inhibitors, and targeted pharmacophores. The molecule comprises three distinct structural domains, each presenting unique spectroscopic signatures:

  • The Imidazolidin-2-one Core: A five-membered cyclic urea ring that exhibits strong hydrogen-bonding capabilities and restricted conformational dynamics.

  • The Benzyl Linker: An aromatic bridge that provides a rigid spatial orientation and distinct spin systems in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The Aminomethyl Group: A primary amine that acts as a basic center, significantly influencing the molecule's ionization behavior in Mass Spectrometry (MS) and its proton exchange dynamics in solution.

Accurate spectroscopic characterization of this scaffold requires a systematic approach to differentiate the exchangeable protons (cyclic urea -NH vs. primary amine -NH₂) and to map the isolated spin systems across the benzyl linker.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols are designed with built-in causality and self-validation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality of Solvent Choice: Why use DMSO- d6​ instead of CDCl₃? Primary amines and cyclic ureas are prone to rapid proton exchange in protic or trace-acidic environments. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate. This allows for the distinct observation of the exchangeable -NH and -NH₂ protons, which would otherwise broaden into the baseline in non-polar solvents[1].

  • Self-Validation (D₂O Shake): To unequivocally assign the heteroatom-bound protons, acquire the initial ¹H NMR spectrum, then add 10 μL of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The selective disappearance of the signals at ~3.35 ppm and ~6.30 ppm validates their identity as exchangeable protons, distinguishing them from overlapping aliphatic signals.

  • Acquisition Parameters: Acquire ¹H spectra at 400 MHz and ¹³C spectra at 100 MHz. For 2D ¹H-¹³C HMBC, set the long-range coupling delay to 50 ms (optimized for nJCH​ = ~8 Hz). This specific delay is critical for linking the isolated benzylic spin system to the imidazolidin-2-one core via the C=O carbon[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Analyze the neat solid using Attenuated Total Reflectance (ATR).

  • Causality of ATR: Why use ATR instead of traditional KBr pellets? The primary amine is highly hygroscopic. KBr readily absorbs atmospheric moisture during pellet pressing, introducing broad O-H stretching artifacts that obscure the critical N-H stretching bands at 3250–3350 cm⁻¹. ATR eliminates this matrix interference.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dilute the sample to 1 μg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade water containing 0.1% formic acid.

  • Causality of Ionization Mode: Why utilize ESI in positive mode (ESI+)? The primary aminomethyl group provides a highly basic site ( pKa​ ~9.0–9.5) that is readily protonated in the weakly acidic mobile phase. This guarantees a high-abundance[M+H]⁺ precursor ion at m/z 206.13, which is essential for downstream MS/MS fragmentation analysis.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, synthesized from established chemical shift rules and structurally analogous imidazolidin-2-one derivatives[1],[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
N3-H (Ring Urea)6.30s (broad)1H-
Ar-H (C3', C5')7.30d2H8.0
Ar-H (C2', C6')7.20d2H8.0
Benzyl-CH₂4.25s2H-
Aminomethyl-CH₂3.75s2H-
N3-CH₂ (Ring C4)3.35t2H7.5
-NH₂ (Primary Amine)3.35s (broad)2H-
N1-CH₂ (Ring C5)3.20t2H7.5

Note: The overlap of the primary amine protons with the C4 ring protons at ~3.35 ppm necessitates the D₂O exchange protocol to unambiguously integrate the aliphatic signals.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon Type
C2 (C=O)163.6Quaternary (C=O)
Ar-C4'142.1Quaternary
Ar-C1'137.2Quaternary
Ar-C2', C6'128.5CH
Ar-C3', C5'127.8CH
Benzyl-CH₂47.5CH₂
Aminomethyl-CH₂45.2CH₂
Ring C544.8CH₂
Ring C438.2CH₂
Table 3: FT-IR and ESI-MS Key Features
TechniqueSignal / m/zAssignment / Fragment
FT-IR (ATR)3350 cm⁻¹N-H stretch (Primary Amine)
FT-IR (ATR)3250 cm⁻¹N-H stretch (Cyclic Urea)
FT-IR (ATR)1695 cm⁻¹C=O stretch (Cyclic Urea)
ESI-MS (+)206.13 m/z[M+H]⁺ (Protonated Precursor)
ESI-MS/MS189.10 m/z[M+H - NH₃]⁺
ESI-MS/MS120.08 m/z[(Aminomethyl)benzyl]⁺

Advanced Elucidation Workflows

To map the spatial and connectivity relationships within the molecule, advanced 2D NMR and MS/MS workflows are employed. Conformational preferences, such as the orientation of the nitrogen lone electron pair in the imidazolidin-2-one ring, can be further elucidated using NOESY experiments[4].

NMR_Workflow A 1H & 13C 1D NMR Identify basic spin systems B 1H-1H COSY Map coupled protons (e.g., CH2-CH2 in ring) A->B C 1H-13C HSQC Assign direct C-H correlations A->C D 1H-13C HMBC Link isolated spin systems (e.g., Benzyl CH2 to C=O) B->D C->D E NOESY / ROESY Determine spatial proximity (Conformational analysis) D->E F Complete Structural Elucidation E->F

Figure 1: 2D NMR logical workflow for the structural elucidation of imidazolidin-2-ones.

MS_Frag M [M+H]+ m/z 206.13 Protonated Amine F1 [M+H - NH3]+ m/z 189.10 Methylbenzyl Cation M->F1 -NH3 (17 Da) F2 [C8H10N]+ m/z 120.08 (Aminomethyl)benzyl Cation M->F2 Benzyl Cleavage F3 [C3H5N2O]+ m/z 85.04 Imidazolidinone Cation M->F3 Ring Cleavage

Figure 2: ESI-MS/MS logical fragmentation pathway for the protonated molecular ion.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

Abstract This application note provides a detailed, two-step protocol for the synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, a valuable compound for drug discovery and development. The imidazolidin-2-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, a valuable compound for drug discovery and development. The imidazolidin-2-one scaffold is a key structural motif in numerous FDA-approved drugs.[1] This protocol outlines a robust and reproducible synthetic route starting from commercially available materials. The synthesis involves an initial N-alkylation of imidazolidin-2-one with 4-cyanobenzyl chloride to form an intermediate, followed by the catalytic reduction of the nitrile group to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.

Introduction

Imidazolidin-2-ones, also known as cyclic ureas, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities and presence in numerous pharmaceuticals.[1][2][3] Their rigid structure and ability to participate in hydrogen bonding make them ideal cores for designing enzyme inhibitors and receptor antagonists. The target molecule, 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (CAS 754166-85-3), incorporates this key heterocycle linked to a benzylamine moiety, a common pharmacophore for interacting with biological targets.

This protocol details a logical and efficient two-step synthesis. The chosen strategy involves the initial formation of a carbon-nitrogen bond via nucleophilic substitution, followed by a selective reduction. This approach avoids the complexities of handling reagents with multiple reactive amine sites simultaneously.

Overall Reaction Scheme: Step 1: N-Alkylation Imidazolidin-2-one + 4-Cyanobenzyl chloride → 1-(4-Cyanobenzyl)imidazolidin-2-one Step 2: Nitrile Reduction 1-(4-Cyanobenzyl)imidazolidin-2-one → 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )QuantitySupplier Notes
Imidazolidin-2-one120-93-486.091.0 eq
4-Cyanobenzyl chloride874-86-2151.591.1 eqLachrymator, handle in a fume hood
Sodium Hydride (60% disp. in oil)7646-69-724.001.2 eqHighly reactive with water
Anhydrous Dimethylformamide (DMF)68-12-273.09Solvent
Raney® Nickel (slurry in water)7440-02-058.69CatalystPyrophoric when dry
Anhydrous Ethanol64-17-546.07Solvent
Gaseous Hydrogen (H₂)1333-74-02.02ReductantHigh-pressure cylinder
Ethyl Acetate141-78-688.11SolventFor extraction & chromatography
Hexanes110-54-386.18SolventFor chromatography
Saturated Sodium Bicarbonate (aq)N/AN/AFor workup
Brine (Saturated NaCl aq)N/AN/AFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Equipment
  • Three-neck round-bottom flasks (appropriate sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen line, bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (Büchner funnel, Celite®)

  • Flash chromatography system

  • Standard laboratory glassware

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer (MS)

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Part 1: N-Alkylation cluster_step2 Part 2: Nitrile Reduction S1_start Combine Imidazolidin-2-one & NaH in DMF S1_react Add 4-Cyanobenzyl Chloride S1_start->S1_react S1_heat Stir at 60°C S1_react->S1_heat S1_workup Quench, Extract & Dry S1_heat->S1_workup S1_purify Purify by Column Chromatography S1_workup->S1_purify S1_product Intermediate: 1-(4-Cyanobenzyl)imidazolidin-2-one S1_purify->S1_product S2_start Dissolve Intermediate in Ethanol S1_product->S2_start Proceed to Step 2 S2_catalyst Add Raney® Nickel Catalyst S2_start->S2_catalyst S2_react Hydrogenate under H₂ Pressure (50 psi) S2_catalyst->S2_react S2_filter Filter Catalyst through Celite® S2_react->S2_filter S2_concentrate Concentrate Filtrate S2_filter->S2_concentrate S2_product Final Product: 1-(4-(aminomethyl)benzyl)imidazolidin-2-one S2_concentrate->S2_product

Caption: Overall workflow for the two-step synthesis.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 1-(4-Cyanobenzyl)imidazolidin-2-one (Intermediate)

This step involves the N-alkylation of imidazolidin-2-one. Sodium hydride (NaH) is used as a strong base to deprotonate the weakly acidic N-H of the cyclic urea, generating a potent nucleophile.[4] This anion then displaces the chloride from 4-cyanobenzyl chloride in a classic SN2 reaction.[5]

AlkylationMechanism Imidazolidinone Imidazolidin-2-one step1 1. Deprotonation Imidazolidinone->step1 NaH NaH NaH->step1 BenzylChloride 4-Cyanobenzyl Chloride step2 2. SN2 Attack BenzylChloride->step2 Product 1-(4-Cyanobenzyl)imidazolidin-2-one Anion R-N⁻-C=O step1->Anion Generates nucleophile step2->Product Reactant1 R-NH-C=O Anion->step2 Reactant2 NC-Ph-CH₂-Cl FinalProduct R-N(CH₂-Ph-CN)-C=O

Caption: Conceptual mechanism for the N-alkylation step.

Procedure:

  • Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Add anhydrous DMF via syringe to create a suspension.

  • Deprotonation: While stirring, add imidazolidin-2-one (1.0 eq) portion-wise to the NaH suspension at room temperature. Hydrogen gas will evolve; ensure proper ventilation to a bubbler. Stir the mixture for 30 minutes until gas evolution ceases, indicating the formation of the sodium salt.

  • Alkylation: Dissolve 4-cyanobenzyl chloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-(4-cyanobenzyl)imidazolidin-2-one as a solid.

Part 2: Synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (Final Product)

This step achieves the reduction of the aromatic nitrile to a primary benzylamine. Catalytic hydrogenation using Raney® Nickel is an effective method for this transformation.[6][7] The reaction is performed under a positive pressure of hydrogen gas.

Procedure:

  • Setup: To a high-pressure hydrogenation vessel, add the intermediate 1-(4-cyanobenzyl)imidazolidin-2-one (1.0 eq) and anhydrous ethanol.

  • Catalyst Addition: Carefully add Raney® Nickel (approx. 10-20% by weight, as a slurry in water, washed with ethanol). Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[8]

  • Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is complete when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with ethanol or water and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified if necessary, but this reduction is often clean. The final product, 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, should be obtained as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Data
1-(4-Cyanobenzyl)imidazolidin-2-one ¹H NMR (CDCl₃)δ ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.5 (s, 2H, Ar-CH₂), ~3.4 (m, 4H, ring CH₂), ~4.8 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ ~160 (C=O), ~143 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~112 (Ar-C-CN), ~49 (Ar-CH₂), ~43 (ring CH₂), ~39 (ring CH₂)
MS (ESI+)m/z calculated for C₁₁H₁₁N₃O [M+H]⁺: 202.09. Found: 202.1.
1-(4-(Aminomethyl)benzyl)imidazolidin-2-one ¹H NMR (DMSO-d₆)δ ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.4 (s, 2H, Ar-CH₂-N), ~3.7 (s, 2H, Ar-CH₂-NH₂), ~3.3 (m, 4H, ring CH₂), ~6.5 (br s, 1H, NH), ~2.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆)δ ~159 (C=O), ~138 (Ar-C), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~48 (Ar-CH₂-N), ~45 (Ar-CH₂-NH₂), ~42 (ring CH₂), ~38 (ring CH₂)
MS (ESI+)m/z calculated for C₁₁H₁₅N₃O [M+H]⁺: 206.13. Found: 206.1.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 4-Cyanobenzyl chloride: Is a lachrymator and is harmful. Avoid inhalation and contact with skin and eyes.[9]

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[10][11][12] It must be handled under an inert atmosphere. Quench excess NaH slowly and carefully.

  • Raney® Nickel: The catalyst is pyrophoric and may ignite if allowed to dry in the air. Always keep the catalyst covered with a solvent (water or ethanol).

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Use in a designated area with appropriate high-pressure equipment and ensure there are no ignition sources.

References

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online. Available at: [Link]

  • Li, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Sabinet African Journals. Available at: [Link]

  • Gould, F. E. (1962). Reduction of nitriles. Google Patents.
  • o-TOLUALDEHYDE. (1977). Organic Syntheses. Available at: [Link]

  • Quora. (2017). How do organic chemists prepare sodium hydride for reaction? Available at: [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). UCSB. Available at: [Link]

  • Fraunhoffer, K. J., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ACS Publications. Available at: [Link]

  • Jagadeesh, R. V., et al. (2019). Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. ACS Publications. Available at: [Link]

  • Hatano, M., & Ishihara, K. (2019). Synthetic Organic Reactions Mediated by Sodium Hydride. J-Stage. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]

  • Dell'Anna, M. M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • Dell'Anna, M. M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. Available at: [Link]

Sources

Application

Application Note: 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one as a Bifunctional Scaffold in Drug Discovery

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the strategic selection of bifunctional scaffolds is critical for accelerating hit-to-lead optimization. 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the strategic selection of bifunctional scaffolds is critical for accelerating hit-to-lead optimization. 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one (CAS: 754166-85-3) has emerged as a highly versatile intermediate. It uniquely combines a reactive primary amine—ideal for rapid library generation—with an imidazolidin-2-one ring, a cyclic urea bioisostere known for its robust hydrogen-bonding capabilities.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing this scaffold for the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Mechanistic Insights: The Pharmacophore Advantage

Why integrate this specific scaffold into your drug design pipeline? The answer lies in the specific physicochemical properties of its dual structural motifs:

  • The Imidazolidin-2-one Core : This cyclic urea acts as a conformationally restricted bioisostere for amides. In enzyme active sites, such as glutaminyl cyclase or specific kinase hinge regions, the imidazolidin-2-one motif frequently acts as an "anchor," forming critical water-bridging hydrogen bonds with catalytic triad residues (e.g., Gln, Asp) 1. Furthermore, these heterocycles possess high value in pharmaceutical chemistry due to their ability to mimic peptide turns without the metabolic instability inherent to natural peptides 2.

  • The Aminomethylbenzyl Linker : The benzylamine moiety provides a lipophilic spacer that facilitates deep penetration into hydrophobic sub-pockets (often stabilizing the ligand via π−π stacking). This combination has proven highly effective in Central Nervous System (CNS) drug discovery, including the development of novel anti-Alzheimer's agents targeting complex receptor networks 3.

BindingModel cluster_scaffold 1-(4-(aminomethyl)benzyl)imidazolidin-2-one Target Target Active Site (Kinase / GPCR) Imid Imidazolidin-2-one (Cyclic Urea) Imid->Target Water-Bridged H-Bonds Linker Benzyl Linker (Hydrophobic Spacer) Imid->Linker Linker->Target Pi-Pi Stacking / VdW Amine Aminomethyl Group (Synthetic Handle) Linker->Amine Amine->Target Covalent/Ionic Extension

Fig 1. Pharmacophore mapping and target interaction model of the imidazolidin-2-one scaffold.

Experimental Protocols: Self-Validating Workflows

To maximize the utility of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, we detail two foundational protocols: Amide Coupling and Reductive Amination. Both workflows are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to ensure high fidelity before downstream purification.

Protocol A: High-Fidelity Amide Coupling for Kinase Inhibitor Libraries

Causality & Design : We utilize HATU over traditional EDC/HOBt coupling. HATU generates an active HOAt ester, which is highly reactive and minimizes epimerization—crucial when coupling complex, sterically hindered heteroaryl carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation : In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Cool the reaction mixture to 0 °C. Add 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (1.1 equiv, 0.55 mmol) dropwise as a solution in DMF (1.0 mL). Allow the reaction to warm to room temperature and stir for 2 hours.

  • IPC (Self-Validation Checkpoint) : Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Rule: The reaction is deemed complete only when the unreacted carboxylic acid peak (<5% AUC) is replaced by the product mass [M+H]+ . If incomplete, add an additional 0.2 equiv of HATU and stir for 1 hour.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to effectively remove residual DMF.

  • Purification : Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient, 100:0 to 90:10).

Protocol B: Chemoselective Reductive Amination for GPCR Modulators

Causality & Design : Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde (a common flaw when using stronger agents like NaBH4​ ). 1,2-Dichloroethane (DCE) is utilized as the solvent because its dielectric constant optimally stabilizes the polar iminium intermediate, accelerating its formation prior to reduction. Acetic acid acts as a crucial catalyst to drive imine formation.

Step-by-Step Methodology:

  • Imine Formation : To a solution of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (1.0 equiv, 0.5 mmol) and the target aldehyde (1.0 equiv, 0.5 mmol) in anhydrous DCE (5.0 mL), add glacial acetic acid (1.0 equiv, 0.5 mmol). Stir at room temperature for 1 hour.

  • Reduction : Add NaBH(OAc)3​ (1.5 equiv, 0.75 mmol) in a single portion. Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • IPC (Self-Validation Checkpoint) : Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). Validation Rule: The primary amine starting material (which stains dark purple) must be fully consumed, replaced by a secondary amine spot (which stains faint yellow/brown).

  • Workup : Quench carefully with 1N NaOH (10 mL) to neutralize the acetic acid and break up boron complexes. Extract with DCM ( 3×15 mL). Wash with brine (15 mL), dry over MgSO4​ , and concentrate.

  • Purification : Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the secondary amine as a TFA salt.

SynthesisWorkflow cluster_A Protocol A: Amide Coupling cluster_B Protocol B: Reductive Amination Start Scaffold: CAS 754166-85-3 A1 Activation (R-COOH + HATU + DIPEA) Start->A1 B1 Imine Formation (R-CHO + AcOH in DCE) Start->B1 A2 Coupling (Add Scaffold, 0°C -> RT) A1->A2 A3 IPC & Workup (LC-MS Check, NaHCO3 Wash) A2->A3 B2 Reduction (Add NaBH(OAc)3, RT) B1->B2 B3 IPC & Workup (TLC Check, NaOH Quench) B2->B3

Fig 2. Divergent synthetic workflows for amide coupling and reductive amination protocols.

Quantitative Data & Performance Metrics

The following table summarizes the validated performance parameters for the described protocols across a diverse set of electrophiles, demonstrating the robust nature of the scaffold.

Reaction TypeReagent SystemSolventTemp / TimeAvg. Yield (%)Avg. Purity (LC-MS)
Amide Coupling (Aliphatic)HATU, DIPEADMF0 °C RT, 2h88 - 92%> 98%
Amide Coupling (Heteroaryl)HATU, DIPEADMF0 °C RT, 4h81 - 85%> 96%
Reductive Amination (Aliphatic) NaBH(OAc)3​ , AcOHDCERT, 12h75 - 82%> 95%
Reductive Amination (Aryl) NaBH(OAc)3​ , AcOHDCERT, 16h70 - 78%> 95%

References

  • X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson’s Disease Mouse Model . Journal of Medicinal Chemistry - ACS Publications. 1

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations . ACS Chemical Neuroscience. 3

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions . The Journal of Organic Chemistry - ACS Publications. 2

Sources

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

Abstract This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. The inherent physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. The inherent physicochemical properties of the analyte, specifically its polar cyclic urea moiety and basic primary amine, present unique challenges for reversed-phase chromatography, such as poor retention and peak tailing. This document outlines a systematic approach to method development, addressing these challenges through strategic selection of column chemistry and mobile phase conditions. The final, optimized method utilizes a polar-endcapped C18 column with a low-pH buffered mobile phase, achieving excellent peak symmetry and resolution. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness, making it suitable for routine quality control and drug development applications.

Introduction and Analytical Challenge

1-(4-(aminomethyl)benzyl)imidazolidin-2-one is a molecule of interest in pharmaceutical development, incorporating both a non-polar benzyl group and highly polar functional groups: a primary amine and a cyclic urea. The accurate quantification of this compound is critical for ensuring the quality, potency, and safety of drug substances and products.[1] However, the primary amine group (pKa typically ~9-10) is highly basic and prone to strong ionic interactions with residual acidic silanol groups on conventional silica-based HPLC columns. This interaction is a common cause of significant peak tailing, reduced column efficiency, and poor reproducibility.[2] Furthermore, the overall polarity of the molecule can lead to insufficient retention on traditional C18 columns, with elution occurring near the solvent front.[3]

The objective of this work was to develop and validate a simple, reliable, and robust isocratic HPLC method with UV detection that overcomes these analytical hurdles to provide accurate and precise quantification of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

Method Development Strategy: A Rationale-Driven Approach

A successful HPLC method is built on a foundation of logical choices that directly address the chemical nature of the analyte.[4] Our strategy focused on systematically optimizing key chromatographic parameters.

Analyte Physicochemical Properties
  • Structure: Contains a UV-active benzyl group, a basic primary amine, and a polar imidazolidin-2-one ring.

  • Polarity: Moderately polar, with a predicted XlogP of -0.1.[5]

  • Ionization: The primary amine is basic. At a pH below its pKa, it will be protonated (-NH3+), increasing its polarity and water solubility. Controlling this ionization is paramount for consistent chromatography.[2]

Column Selection: Mitigating Silanol Interactions

Standard C18 columns can exhibit poor peak shape for basic compounds.[6] To counteract the basicity of the primary amine, a polar-endcapped C18 column was selected. These columns incorporate polar groups near the silica surface or use proprietary endcapping techniques to shield the analyte from acidic silanol groups.[7][8] This choice directly addresses the root cause of peak tailing, promoting symmetrical peaks and improving method robustness.[6]

Mobile Phase Optimization: Ensuring Consistent Ionization and Retention

The mobile phase composition is a critical factor in achieving efficient separation.[9]

  • pH Control: To ensure the analyte is in a single, protonated ionic state and to suppress the ionization of residual silanols, a low-pH mobile phase is required.[2] A pH of 3.0 was chosen as the target.

  • Buffer Selection: A phosphate buffer was selected due to its pKa value suitable for maintaining a stable pH of 3.0. It provides good buffering capacity and is compatible with UV detection at lower wavelengths.

  • Organic Modifier: HPLC-grade acetonitrile was chosen for its low UV cutoff, low viscosity, and excellent elution strength for moderately polar compounds in reversed-phase chromatography.

Detector and Wavelength Selection

The benzyl group in the analyte structure contains a phenyl ring, which is a strong chromophore.[10] While a secondary absorption maximum is expected around 254-270 nm, maximum sensitivity is typically achieved at lower wavelengths (200-220 nm). A detection wavelength of 215 nm was selected to ensure high sensitivity for quantification at low concentration levels.

MethodDevelopment_Logic cluster_challenge Analytical Challenges cluster_solution Chromatographic Solutions cluster_outcome Desired Outcome Analyte 1-(4-(aminomethyl)benzyl) imidazolidin-2-one Challenge1 Peak Tailing (Basic Amine) Analyte->Challenge1 Challenge2 Poor Retention (Polarity) Analyte->Challenge2 Solution1 Low pH Mobile Phase (e.g., pH 3.0) Challenge1->Solution1 Protonates amine, suppresses silanols Solution2 Polar-Endcapped C18 Column Challenge1->Solution2 Shields silanols Solution3 Acetonitrile/Buffer Mobile Phase Challenge2->Solution3 Optimizes polarity Outcome Symmetrical Peak (Tailing Factor ≈ 1.0) Solution1->Outcome Solution2->Outcome Outcome2 Adequate Retention (k' > 2) Solution3->Outcome2 Outcome3 Robust & Reproducible Quantification Outcome->Outcome3 Outcome2->Outcome3

Figure 1: Logic diagram illustrating the problem-solving approach to method development.

Materials and Methodology

CategoryItem
Instrumentation HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.
Chemicals 1-(4-(aminomethyl)benzyl)imidazolidin-2-one reference standard (>99% purity), HPLC-grade acetonitrile, potassium dihydrogen phosphate (KH2PO4), phosphoric acid (85%).
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.
Software Chromatographic data station for system control, data acquisition, and processing.
Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 25mM KH2PO4 buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Buffer Preparation (25mM KH2PO4, pH 3.0):

    • Dissolve 3.40 g of KH2PO4 in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase Preparation:

    • Mix 300 mL of acetonitrile with 700 mL of the prepared buffer.

    • Degas the solution by sonication or vacuum filtration before use.

  • Sample Diluent:

    • Use the mobile phase as the sample diluent to ensure compatibility and good peak shape.[2]

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Working Standard & Sample Solutions (50 µg/mL):

    • Dilute the stock solution appropriately to create working standards for calibration.

    • Prepare unknown samples by dissolving the material in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

Protocol 2: HPLC Analysis Workflow
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five times. The system is ready if the %RSD for peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are > 2000.

  • Calibration Curve: Inject a series of at least five standard concentrations (e.g., 5, 20, 50, 80, 100 µg/mL) in duplicate.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. Quantify the amount in samples using the linear regression equation derived from the calibration curve.

Method Validation

The optimized method was validated following ICH Q2(R2) and FDA guidelines to demonstrate its suitability for the intended purpose.[11][12][13]

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_final Phase 3: Application Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy (% Recovery) Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec Loq LOQ / LOD Dev->Loq Rob Robustness Dev->Rob Final Validated Method Ready for Routine Use Spec->Final Lin->Final Acc->Final Prec->Final Loq->Final Rob->Final

Figure 2: Workflow for HPLC method development and validation.

Validation Results Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time from blank/placebo.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9998 (5-100 µg/mL)
Accuracy Mean recovery between 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%0.85%
Precision (Intermediate) RSD ≤ 2.0%1.21%
Limit of Quantitation (LOQ) S/N ratio ≥ 101.5 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.5 µg/mL
Robustness RSD ≤ 2.0% after minor changesPass (Tested for flow rate, pH, and % organic)

The validation results confirm that the method is highly linear, accurate, and precise.[14] Robustness testing, which involved minor deliberate variations in mobile phase pH (±0.2 units) and flow rate (±0.1 mL/min), showed no significant impact on the results, underscoring the method's reliability for routine use.

Conclusion

A robust and reliable isocratic HPLC-UV method for the quantification of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one has been successfully developed and validated. By employing a polar-endcapped C18 column and a buffered, low-pH mobile phase, common chromatographic issues associated with polar basic amines, such as peak tailing and poor retention, were effectively overcome. The method meets all validation criteria outlined in the ICH guidelines, proving to be specific, linear, accurate, precise, and robust. This application note provides a complete protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound.

References

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  • PLOS. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

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  • ResearchGate. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. ResearchGate. [https://www.researchgate.net/publication/6334510_Determination_of_urea_using_high-performance_liquid_chromatography_with_fluorescence_detection_after_automated_derivatisation_with_Xanthydrol]([Link]_ chromatography_with_fluorescence_detection_after_automated_derivatisation_with_Xanthydrol)

  • PubChem. 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one. PubChem. [Link]

  • PubChem. 1-(4-Aminophenyl)imidazolidin-2-one. PubChem. [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • ACS Publications. (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. [Link]

  • PubChem. 1-Benzylimidazolidin-2-one. PubChem. [Link]

  • HETEROCYCLES. (1998). 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. HETEROCYCLES. [Link]

  • PubMed. (2007). Determination of benzoylurea insecticide residues in tomatoes by high-performance liquid chromatography with ultraviolet-diode array and atmospheric pressure chemical ionization-mass spectrometry detection. PubMed. [Link]

  • ResearchGate. (2007). Determination of Benzoylurea Insecticide Residues in Tomatoes by High-Performance Liquid Chromatography with Ultraviolet-Diode Array and Atmospheric Pressure Chemical Ionization-Mass Spectrometry Detection. ResearchGate. [Link]

  • HETEROCYCLES. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. [Link]

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Application

In Vivo Application of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and its Analogs in Drug Discovery: A Guide for Preclinical Research

Introduction: The Therapeutic Potential of Benzyl-Substituted Cyclic Ureas The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. Its synthetic t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Benzyl-Substituted Cyclic Ureas

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics. The introduction of a 4-(aminomethyl)benzyl substituent to this core, as seen in 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, presents a compelling molecular architecture for targeting a range of biological processes. While in vivo data for this specific molecule is emerging, its close structural analog, 1-(4-(aminomethyl)benzyl)pyrrolidin-2-one, also known as Nebracetam (WEB 1881 FU), offers a well-documented precedent for its potential therapeutic applications, particularly in the realm of cognitive enhancement.

This application note provides a comprehensive guide for researchers and drug development professionals on the in vivo investigation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and its analogs. Leveraging the extensive research on Nebracetam as a foundational case study, we will delve into the critical aspects of preclinical study design, from formulation and dosing to the selection of appropriate animal models and behavioral assays. The protocols and insights provided herein are intended to equip scientists with the necessary tools to rigorously evaluate the therapeutic potential of this promising class of compounds.

Mechanism of Action: A Focus on Cholinergic Modulation

The primary mechanism of action for the structural analog Nebracetam is the potentiation of the cholinergic system. It has been identified as an agonist of the M1 muscarinic acetylcholine receptor.[1] This agonism is believed to underlie its nootropic, or cognitive-enhancing, effects. The central cholinergic system plays a crucial role in learning and memory, and its dysfunction is a hallmark of neurodegenerative diseases like Alzheimer's disease. By stimulating M1 receptors, Nebracetam and potentially its imidazolidin-2-one counterpart can enhance cholinergic neurotransmission, offering a therapeutic strategy for cognitive deficits.

Furthermore, studies on Nebracetam suggest that its cognitive-enhancing effects may also involve the modulation of noradrenergic mechanisms in the hippocampus and frontal cortex.[1] This dual-action profile highlights the intricate pharmacology of this class of compounds and underscores the importance of comprehensive in vivo evaluation to elucidate their full therapeutic potential.

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh ACh ACh_Vesicle ACh Vesicle ACh->ACh_Vesicle M1_Receptor M1 Muscarinic Receptor ACh_Vesicle->M1_Receptor ACh Release ChAT->ACh Signaling_Cascade Intracellular Signaling Cascade M1_Receptor->Signaling_Cascade Cognitive_Enhancement Cognitive Enhancement Signaling_Cascade->Cognitive_Enhancement Compound 1-(4-(aminomethyl)benzyl) imidazolidin-2-one (Analog: Nebracetam) Compound->M1_Receptor Agonist caption Figure 1: Proposed Mechanism of Action

Caption: Figure 1: Proposed Mechanism of Action

Preclinical In Vivo Study Design: A Step-by-Step Approach

A well-designed in vivo study is paramount for obtaining reliable and translatable data. The following sections outline the key considerations and protocols for evaluating the efficacy of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one or its analogs in a preclinical setting.

Formulation and Dosing Considerations

The physicochemical properties of the test compound will dictate the most appropriate formulation strategy for in vivo administration. Compounds with poor aqueous solubility, a common challenge in drug discovery, require careful formulation to ensure adequate bioavailability.[2][3][4]

Table 1: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Suspension The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC).Simple to prepare.Potential for inconsistent dosing and variable absorption.
Co-solvent System The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle.Can achieve higher drug concentrations.Potential for precipitation upon injection and solvent-related toxicity.
Lipid-Based Formulation The compound is dissolved or suspended in a lipid vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[5][6]Can enhance oral bioavailability by improving solubilization and absorption.More complex to develop and characterize.

Protocol 1: Preparation of an Oral Suspension (0.5% CMC)

  • Vehicle Preparation: Weigh an appropriate amount of carboxymethylcellulose sodium (CMC-Na) and slowly add it to purified water while stirring to achieve a final concentration of 0.5% (w/v). Continue stirring until a homogenous suspension is formed.

  • Compound Addition: Weigh the required amount of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and triturate it to a fine powder.

  • Suspension Formation: Gradually add the powdered compound to the 0.5% CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Dose Administration: Administer the suspension to the animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for rats).

Rationale: A suspension in CMC is a common and straightforward approach for initial in vivo screening of compounds with low aqueous solubility. The suspending agent helps to maintain a uniform distribution of the drug particles, facilitating more consistent dosing.

Animal Model Selection: Inducing Cognitive Deficits

To evaluate the potential cognitive-enhancing effects of the test compound, an animal model exhibiting learning and memory deficits is required. The scopolamine-induced amnesia model is a widely used and well-validated model for this purpose.[7][8][9][10] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of cognitive impairment observed in neurodegenerative diseases.

Animal Species: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used for this model.

Experimental_Workflow Start Start of Study Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Group_Allocation Random Group Allocation (n=8-10 per group) Acclimatization->Group_Allocation Treatment_Period Daily Drug/Vehicle Administration (e.g., 14 days) Group_Allocation->Treatment_Period Cognitive_Deficit_Induction Scopolamine Injection (0.5-1 mg/kg, i.p.) 30 min before behavioral testing Treatment_Period->Cognitive_Deficit_Induction Behavioral_Testing Behavioral Assays (e.g., MWM, PAT) Cognitive_Deficit_Induction->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis End End of Study Data_Analysis->End caption Figure 2: General Experimental Workflow Dose_Escalation_Logic Start Initial Dose Selection (Based on in vitro data) In_Vivo_Screen In Vivo Efficacy Screen (e.g., 10 mg/kg, p.o.) Start->In_Vivo_Screen Efficacy_Observed Efficacy Observed? In_Vivo_Screen->Efficacy_Observed Dose_Response Conduct Dose-Response Study (e.g., 1, 3, 10 mg/kg) Efficacy_Observed->Dose_Response Yes Increase_Dose Increase Dose (e.g., 30 mg/kg) Efficacy_Observed->Increase_Dose No PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Dose_Response->PK_PD_Study Optimal_Dose Determine Optimal Therapeutic Dose PK_PD_Study->Optimal_Dose Toxicity_Check Toxicity Observed? Increase_Dose->Toxicity_Check Toxicity_Check->In_Vivo_Screen No Re-evaluate Re-evaluate Compound/ Formulation Toxicity_Check->Re-evaluate Yes caption Figure 3: Dose Escalation Decision Tree

Caption: Figure 3: Dose Escalation Decision Tree

Conclusion and Future Directions

The in vivo evaluation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and its analogs holds significant promise for the discovery of novel therapeutics, particularly for cognitive disorders. By leveraging the knowledge gained from its close structural analog, Nebracetam, researchers can design robust and informative preclinical studies. The protocols and strategies outlined in this application note provide a solid framework for investigating the efficacy, mechanism of action, and pharmacokinetic properties of this compound class.

Future research should focus on elucidating the specific molecular targets of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and exploring its potential in other therapeutic areas where the imidazolidin-2-one scaffold has shown activity. A thorough understanding of its safety profile through comprehensive toxicology studies will also be critical for its potential translation to the clinic. By adopting a systematic and rigorous approach to in vivo testing, the scientific community can effectively unlock the therapeutic potential of this and other novel chemical entities.

References

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory.
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  • Clinical studies with oral lipid based formul
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  • (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory.
  • The passive Avoidance Test. It is performed in a cage composed of 2 parts.
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  • Full article: Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online.
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  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology.
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  • Rosiridin Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling P
  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology.
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  • Treatment of Male Albino Rats with 5-fluorouracil and/or Cyclophosphamide Caused Serious Alterations in Sexual Hormones, Histological Structure of the Testis, and Semen Quality. ClinicSearch.
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  • 5-Fluorouracil administration using clinical treatment protocol causes mucositis in the ileum in Wistar r
  • A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs. MDPI.

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Method

Application Notes and Protocols: Solubility and Formulation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

Introduction The successful development of a new chemical entity (NCE) into a viable drug product is contingent upon a thorough understanding of its physicochemical properties.[1][2] Among these, solubility is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful development of a new chemical entity (NCE) into a viable drug product is contingent upon a thorough understanding of its physicochemical properties.[1][2] Among these, solubility is a critical attribute that influences bioavailability, manufacturability, and the selection of an appropriate dosage form.[1][3] This document provides a comprehensive guide to the solubility testing and formulation development of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, a novel compound with therapeutic potential.

Preformulation studies are the foundational phase in which scientists characterize the intrinsic properties of an active pharmaceutical ingredient (API).[1][4] These investigations aim to identify potential challenges early in development, thereby de-risking the project and accelerating the timeline to clinical studies.[1][4][5] A well-defined preformulation strategy provides essential data on solubility, stability, and compatibility, which are crucial for designing robust and effective formulations.[1][2]

The imidazolidin-2-one scaffold is a common motif in medicinal chemistry, and understanding the impact of the aminomethylbenzyl substituent on the molecule's properties is paramount. This guide outlines a systematic approach to determining the solubility of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one in various solvent systems and provides protocols for developing simple formulations suitable for early-stage in-vitro and in-vivo evaluations.

Physicochemical Properties of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

A foundational understanding of the compound's structure and basic properties is essential for designing relevant experiments.

PropertyValueSource
Molecular Formula C11H15N3OBLDpharm
Molecular Weight 205.26 g/mol BLDpharm
Chemical Structure O=C1NCCN1CC2=CC=C(CN)C=C2BLDpharm

The presence of a primary amine (aminomethyl group) and a urea-like moiety (imidazolidin-2-one) suggests that the compound's solubility will be pH-dependent. The benzyl group introduces a degree of lipophilicity.

Part 1: Solubility Determination Protocols

The goal of these protocols is to determine the equilibrium solubility of the test compound in a range of pharmaceutically relevant solvents. The "gold standard" for determining equilibrium solubility is the saturation shake-flask (SSF) method.[3]

Thermodynamic (Equilibrium) Solubility in Aqueous Media

This protocol determines the intrinsic solubility of the compound in aqueous buffers of varying pH, which is critical for predicting its behavior in physiological environments.

Rationale: The pH of the gastrointestinal tract and blood can significantly influence the ionization state and, consequently, the solubility of a compound with ionizable groups. Determining solubility across a pH range is a regulatory requirement for biopharmaceutics classification.[6]

Materials:

  • 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 3.0 and 5.0

  • Hydrochloric Acid (HCl) solution, pH 1.2

  • Purified Water

  • Validated analytical method (e.g., HPLC-UV)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Filtration device (e.g., 0.22 µm PVDF syringe filters)

Protocol:

  • Add an excess amount of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one to separate vials containing each of the aqueous buffers. Ensure a visible amount of solid remains to confirm saturation.

  • Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).[7]

  • Agitate the samples for a sufficient duration to reach equilibrium (e.g., 24-72 hours).[6][7]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[7]

Solubility in Organic Solvents and Co-solvent Systems

Understanding solubility in organic solvents is crucial for purification, analysis, and the development of non-aqueous or co-solvent formulations.[7]

Rationale: Co-solvents are frequently used in parenteral formulations to enhance the solubility of poorly water-soluble drugs.[8][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8]

Materials:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • Mixtures of water with varying percentages of the above co-solvents (e.g., 10%, 20%, 50% v/v)

Protocol:

  • Follow the same procedure as for aqueous solubility determination (Section 1.1), adding an excess of the compound to each organic solvent or co-solvent mixture.

  • Equilibrate the samples at a controlled temperature with agitation.

  • After equilibration, filter the samples and analyze the concentration of the dissolved compound.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 1.2 HCl25
pH 3.0 Citrate Buffer25
pH 5.0 Citrate Buffer25
pH 7.4 PBS25
Purified Water25
Ethanol25
Propylene Glycol25
PEG 40025
20% Ethanol in Water25
20% PG in Water25
20% PEG 400 in Water25

Part 2: Formulation Development Protocols

The objective of these protocols is to develop simple, stable formulations suitable for preclinical studies. The approach should be systematic, starting with the simplest formulation and increasing complexity only as needed.[10]

Aqueous Formulation with pH Adjustment

Given the presence of a primary amine, the solubility of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is expected to be higher at a lower pH due to the formation of a more soluble salt form.

Rationale: For intravenous administration, formulations are typically aqueous solutions.[11] Adjusting the pH is a common and effective strategy to enhance the solubility of ionizable compounds.[10]

Materials:

  • 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

  • Water for Injection (WFI)

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • pH meter

Protocol:

  • Weigh the desired amount of the compound to achieve the target concentration (e.g., 10 mg/mL).

  • Add a portion of the WFI (e.g., 80% of the final volume) to a sterile beaker.

  • Slowly add the compound to the WFI while stirring.

  • If the compound does not fully dissolve, slowly add 1N HCl dropwise while monitoring the pH. Continue adding acid until the compound is fully dissolved.

  • Record the pH at which complete dissolution occurs.

  • Adjust the final volume with WFI.

  • If necessary, adjust the final pH to a physiologically acceptable range (typically pH 3-9 for parenteral administration, depending on the route and volume).

  • Sterile filter the final solution through a 0.22 µm filter.

Co-solvent Formulation

If adequate solubility cannot be achieved in an aqueous vehicle with pH adjustment alone, a co-solvent system may be necessary.

Rationale: Co-solvents increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[8] Propylene glycol and ethanol are commonly used co-solvents in parenteral formulations.[8]

Materials:

  • 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

  • Propylene Glycol (PG)

  • Ethanol

  • Water for Injection (WFI)

Protocol:

  • Based on the solubility data from Part 1, select a co-solvent and a concentration that is likely to achieve the target drug concentration.

  • Prepare the co-solvent/WFI mixture (e.g., 30% PG in WFI).

  • Slowly add the compound to the co-solvent mixture while stirring until it is completely dissolved.

  • If necessary, gentle warming can be applied to facilitate dissolution, but the solution should be cooled to room temperature to ensure the compound remains in solution.

  • Sterile filter the final formulation.

Experimental and Logical Workflow Diagrams

Solubility Determination Workflow:

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to various solvents (Aqueous buffers, Organic, Co-solvents) A->B C Agitate at constant T (25°C or 37°C) B->C D Allow to equilibrate (24-72 hours) C->D E Filter supernatant (0.22 µm filter) D->E F Analyze concentration (e.g., HPLC-UV) E->F G Determine Solubility (mg/mL) F->G Formulation_Strategy A Target Concentration & Route of Administration Defined B Is aqueous solubility sufficient at physiological pH? A->B C Simple Aqueous Formulation (e.g., Saline) B->C Yes D Can solubility be achieved with pH adjustment? B->D No E pH-Adjusted Aqueous Formulation D->E Yes F Evaluate Co-solvent Systems D->F No G Co-solvent Formulation (e.g., PG/Water) F->G H Consider more complex formulations (e.g., Surfactants, Cyclodextrins) G->H If needed

Caption: Decision tree for selecting an appropriate formulation strategy.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a validated, stability-indicating analytical method (e.g., HPLC) is critical for obtaining accurate and reliable data. During formulation development, it is essential to assess the short-term stability of the resulting solutions. This can be done by storing the formulation under ambient and refrigerated conditions for a defined period (e.g., 24-48 hours) and then re-analyzing the concentration and purity of the compound. Any significant change would indicate an instability that needs to be addressed, for instance, by adding antioxidants or chelating agents. [8][12]

Conclusion

This application note provides a systematic and scientifically-grounded approach to the solubility testing and initial formulation development of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. By following these protocols, researchers can generate the critical data needed to understand the compound's behavior in solution and to develop simple, yet robust, formulations for preclinical evaluation. This early-stage characterization is a crucial step in the drug development process, laying the groundwork for future, more complex formulation activities. [2][4]

References

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332.
  • Bocan, T. M. A. (2022).
  • Blasko, A. (2023). Best Practices For Preformulation In Drug Development. Drug Discovery Online.
  • Ashland. (n.d.). Parenteral excipients.
  • Pharmaffiliates. (2025). What Are Pre-Formulation Studies? Purpose, Process & Importance.
  • Charles River Laboratories. (n.d.).
  • UPM Pharmaceuticals. (n.d.).
  • Pharma Focus Asia. (n.d.).
  • Singh, M., & Kumar, D. (2021). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. AAPS PharmSciTech, 22(4), 147.
  • AVT Pharmaceutical. (2025). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?.
  • American Injectables. (2024).
  • Scribd. (n.d.). Solubility Testing Guidelines for Pharmaceuticals.
  • Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products.
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  • Taylor & Francis Online. (2026). Quality by design in parenteral drug development: addressing formulation challenges and industrial insights.
  • Raytor. (2026).
  • Drug Development & Delivery. (2019).
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  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 1(8), 1783-1793.
  • PubChem. (n.d.). 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one.
  • International Journal of Pharmaceutical Sciences and Research. (2025). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing.
  • BLDpharm. (n.d.). 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one.
  • PubChem. (n.d.). 1-Benzylimidazolidin-2-one.
  • PubChem. (n.d.). 1-(4-Aminophenyl)imidazolidin-2-one.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, 4(48), 28-36.
  • Blackmore, T. R., & Thompson, P. E. (2011).
  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4).

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Application

NMR spectroscopy preparation for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one samples

Application Note: Optimized NMR Spectroscopy Preparation for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one Executive Summary & Scaffold Significance 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is a highly versatile small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized NMR Spectroscopy Preparation for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

Executive Summary & Scaffold Significance

1-(4-(aminomethyl)benzyl)imidazolidin-2-one is a highly versatile small-molecule scaffold utilized extensively in drug discovery and development[1]. Structurally, it features a polar cyclic urea (imidazolidin-2-one) and a primary benzylic amine. These functional groups present unique physicochemical challenges during Nuclear Magnetic Resonance (NMR) spectroscopy. Proper sample preparation is paramount to ensure high-resolution spectra, precise integration, and reliable structural elucidation. This technical guide outlines a self-validating, step-by-step protocol for preparing this specific amine scaffold for ¹H and ¹³C NMR analysis.

Physicochemical Profiling & The Causality of Solvent Selection

The selection of the deuterated solvent is the single most critical decision in NMR sample preparation, as it directly dictates which structural features will be visible[2]. For 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, the presence of a primary amine (-NH₂) and a cyclic urea (-NH) drives the solvent choice:

  • Deuterated Chloroform (CDCl₃): Not Recommended. The high polarity of the urea and amine groups typically results in incomplete dissolution, leading to poor signal-to-noise ratios and shimming difficulties[3].

  • Deuterium Oxide (D₂O) / Methanol-d₄ (CD₃OD): Not Recommended for Structural Confirmation. While solubility may be adequate, these protic solvents rapidly exchange with the labile -NH and -NH₂ protons, rendering them invisible in the ¹H NMR spectrum.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Optimal Choice. DMSO-d₆ strongly solvates polar organic molecules and lacks exchangeable deuterons. This allows for the clear observation of the critical urea and amine protons, which are essential for confirming the integrity of the functional groups[4][5].

Quantitative Data: Expected Spectral Profile

To validate the success of the sample preparation, analysts should cross-reference their acquired spectra with the expected chemical shifts. The table below summarizes the expected ¹H NMR profile.

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (in DMSO-d₆)

Functional GroupExpected Shift (δ, ppm)MultiplicityIntegrationDiagnostic Notes
Urea -NH 6.3 - 6.8Singlet (broad)1HExchangeable; broadens if solvent is wet.
Aromatic -CH 7.1 - 7.3Doublets (AA'BB')4HDistinct para-substitution splitting pattern.
Benzyl -CH₂ (to Urea)4.2 - 4.4Singlet2HDeshielded by aromatic ring & urea nitrogen.
Aminomethyl -CH₂ 3.6 - 3.8Singlet2HDeshielded by aromatic ring & amine nitrogen.
Imidazolidinone -CH₂-CH₂- 3.2 - 3.4Multiplets4HRing protons; often overlaps with residual water.
Amine -NH₂ (Free base)1.5 - 2.5Singlet (broad)2HExchangeable; highly concentration/pH dependent.

(Note: If the sample is synthesized as a hydrochloride salt, the -NH₂ becomes -NH₃⁺ and shifts significantly downfield to ~8.0 - 8.5 ppm, integrating for 3H).

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical path for preparing high-fidelity NMR samples, emphasizing the physical state transitions and quality control checkpoints.

NMR_Workflow A 1. Compound Evaluation 1-(4-(aminomethyl)benzyl)imidazolidin-2-one B 2. Solvent Selection DMSO-d6 (Preserves NH/NH2 signals) A->B C 3. Mass Quantification 5-10 mg (1H) or 30-50 mg (13C) B->C D 4. Solvation & Homogenization 0.6 mL Volume, Vortex/Sonicate C->D E 5. Particulate Filtration Glass wool plug in Pasteur pipette D->E F 6. Tube Transfer & QA 5 mm Precision Tube, 4-5 cm Height E->F G 7. Spectrometer Acquisition Lock, Shim, Tune, Acquire F->G

Logical workflow for NMR sample preparation of polar amine scaffolds.

Step-by-Step Self-Validating Protocol

This methodology is designed as a self-validating system. Each phase contains a physical or visual checkpoint to ensure the integrity of the final sample before it enters the spectrometer.

Phase 1: Material Quantification

  • Tare and Weigh: Place a clean 1-dram glass vial on an analytical balance and tare. Accurately weigh 5–10 mg of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one for ¹H NMR, or 30–50 mg for ¹³C NMR[4][6].

    • Validation Check: The mass must remain stable on the balance. Over-concentration (>20 mg for ¹H) causes viscosity-induced line broadening, while under-concentration (<2 mg) requires excessive scan times[4][7].

Phase 2: Solvation & Homogenization 2. Solvent Addition: Using a clean glass Pasteur pipette or micropipette, add exactly 0.6 mL of high-purity DMSO-d₆ to the vial[4][8]. 3. Agitation: Gently vortex the vial for 30 seconds. If dissolution is incomplete, sonicate the vial for 1–2 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be perfectly optically clear. Any turbidity indicates incomplete dissolution, which distorts magnetic field homogeneity and ruins shimming[2].

Phase 3: Filtration & Transfer 4. Filter Preparation: Tightly pack a small plug of clean cotton wool (or glass wool) into the narrow neck of a glass Pasteur pipette to act as a micro-filter[3][6]. 5. Filtration: Clamp the filter pipette directly above a premium 5 mm NMR tube (e.g., Wilmad or Norell precision tubes)[9]. Transfer the dissolved sample into the filter pipette, allowing it to drip directly into the NMR tube[3].

  • Validation Check: Measure the liquid height in the NMR tube. It must be between 4.0 and 5.0 cm (approximately 0.6 mL)[4][7]. Volumes below 4.0 cm cause severe magnetic susceptibility gradients at the coil edges, while volumes above 5.0 cm dilute the sample unnecessarily[3][7].

Phase 4: Sealing & Decontamination 6. Capping and Cleaning: Seal the tube securely with a polyethylene cap. Wipe the exterior of the tube (especially the bottom 10 cm) with a lint-free medical wipe moistened with isopropanol or ethanol to remove fingerprints and oils[4][7].

  • Validation Check: Inspect the tube for micro-cracks or scratches. Defective tubes must be discarded as they compromise the spinning and shimming processes, potentially damaging the probe[7][9].

Troubleshooting & Spectral Artifacts

  • Broadening of Amine/Urea Peaks: If the -NH and -NH₂ peaks appear excessively broad or merge with the water peak (~3.3 ppm in DMSO-d₆), it indicates rapid proton exchange catalyzed by trace moisture. Ensure the DMSO-d₆ is sourced from a freshly opened ampoule or stored over molecular sieves[2].

  • Inconsistent Chemical Shifts of the Aminomethyl Group: The primary amine is highly sensitive to pH. Trace acidic impurities in the solvent or glassware can partially protonate the amine, causing the adjacent -CH₂- signal to drift downfield. Maintaining strict neutrality or intentionally adding a trace of trifluoroacetic acid (to fully protonate and lock the shift) can resolve inconsistencies.

  • Poor Lock Signal: If the spectrometer struggles to lock onto the deuterium signal, verify that no paramagnetic impurities (e.g., trace metals from spatulas) were introduced during weighing, as these cause severe line broadening and prevent proper deuterium locking[2].

References

  • NMR Sample Preparation: The Complete Guide - Organomation. 2[2]

  • NMR Sample Preparation - Western University. 6[6]

  • How To Prepare And Run An NMR Sample - ALWSCI. 4[4]

  • Preparing an NMR sample - University of York. 3[3]

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Allyl-1H-indol-5-amine - Benchchem. 5[5]

  • 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one - CymitQuimica. 1[1]

  • NMR Sample Preparation - University of Minnesota Twin Cities. 9[9]

  • Sample Preparation - University College London. 7[7]

  • NMR Sample Preparation - Iowa State University.8[8]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 1-(4-(aminomethyl)benzyl)imidazolidin-2-one reactions

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guidance for the synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. As a key...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guidance for the synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide, structured in a question-and-answer format, addresses common and complex issues encountered during its synthesis, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the most common synthetic routes to 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and their associated impurity profiles?

There are two primary synthetic pathways to 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, each with a distinct set of potential impurities:

  • Route A: Reductive Amination. This common and often high-yielding method involves the reaction of an appropriate aldehyde or ketone with an amine to form an imine, which is then reduced.[1][2] A key advantage is the ability to avoid over-alkylation, a frequent issue with direct alkylation of amines.[2][3]

  • Route B: Nitrile Reduction. This alternative route involves the reduction of a nitrile precursor. While effective, it can introduce impurities related to incomplete reduction or side reactions of the nitrile group.

A summary of the common impurities for each route is presented below:

Synthetic Route Common Impurities Potential Source
Reductive Amination Unreacted starting materials (aldehyde, amine)Incomplete reaction, improper stoichiometry
Over-alkylation productsReaction of the product with the starting aldehyde
Aldol condensation byproductsBase-catalyzed self-condensation of the aldehyde
Nitrile Reduction Unreacted nitrile precursorIncomplete reduction
Amide intermediatePartial hydrolysis of the nitrile
Dimerization productsIntermolecular reactions of reactive intermediates

2. My reductive amination reaction is showing low yield and multiple spots on TLC. What are the likely causes and how can I fix it?

Low yields and multiple byproducts in a reductive amination are often linked to the stability of the imine intermediate and the choice of reducing agent.

Causality: The formation of the imine is a reversible equilibrium. If the equilibrium is not driven towards the imine, or if the imine is unstable and decomposes, the yield of the desired amine will be low. The choice of reducing agent is also critical; it must be selective for the imine over the starting carbonyl compound.[3]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Multiple Spots in Reductive Amination cluster_1 Investigation & Diagnosis cluster_2 Solutions & Optimizations A Initial Observation: Low Yield, Multiple TLC Spots B Check Reaction Conditions: pH, Solvent, Temperature A->B C Analyze Reducing Agent: Selectivity (e.g., NaBH(OAc)3 vs. NaBH4) A->C D Evaluate Imine Formation: Use of dehydrating agent? A->D E Adjust pH to 6-7 for optimal imine formation B->E H Optimize reaction temperature to balance reaction rate and stability B->H F Switch to a more selective reducing agent like Sodium Triacetoxyborohydride C->F G Add a dehydrating agent (e.g., molecular sieves) to drive imine formation D->G

Caption: Troubleshooting workflow for low yield in reductive amination.

Recommended Protocol Adjustment:

Consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is known for its high selectivity in reducing iminium ions in the presence of carbonyl precursors and is effective under mild acidic conditions which favor imine formation.[3]

3. I'm observing an impurity with a mass corresponding to the starting aldehyde dimer. What is happening and how can I prevent it?

The formation of an aldehyde dimer suggests an aldol condensation side reaction.

Mechanism: In the presence of a base, the aldehyde can deprotonate at the α-carbon, forming an enolate. This enolate can then act as a nucleophile and attack another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde.

G cluster_0 Aldol Condensation Side Reaction A Aldehyde Starting Material C Enolate Formation A->C Deprotonation D Nucleophilic Attack on another Aldehyde Molecule A->D Electrophile B Base (e.g., amine starting material or added base) B->C C->D E Aldol Adduct (Dimer) D->E

Caption: Pathway of aldol condensation side reaction.

Preventative Measures:

  • Control Basicity: Avoid using strong bases. If a base is necessary, use a milder, non-nucleophilic base.

  • Reaction Order: Add the aldehyde slowly to the reaction mixture containing the amine to keep the instantaneous concentration of the aldehyde low.

  • Temperature Control: Run the reaction at a lower temperature to disfavor the aldol condensation.

4. How can I effectively purify the final product to remove polar impurities?

Column chromatography is the most effective method for removing polar impurities.

Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. A common gradient for this compound is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System Selection Table:

Impurity Polarity Recommended Starting Eluent Recommended Final Eluent
Non-polar100% Hexane20-30% Ethyl Acetate in Hexane
Moderately Polar100% Dichloromethane5-10% Methanol in Dichloromethane
Highly Polar50% Ethyl Acetate in Hexane10-20% Methanol in Dichloromethane

5. Are there any specific analytical techniques to characterize the final product and its impurities?

A combination of spectroscopic and chromatographic techniques is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, allowing for the unambiguous identification of the desired product and the elucidation of impurity structures.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structure identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. By using a calibrated standard, it can also be used for quantitative analysis of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O of the imidazolidin-2-one, N-H of the amine).

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A Palladium-Catalyzed Carboamination Reaction for the Synthesis of Imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534.
  • Gagnon, A., & Wolfe, J. P. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 123. Available from: [Link]

  • Krasavin, M., et al. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 25(21), 5030. Available from: [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. HETEROCYCLES, 83(9), 1951-1976. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones and related compounds. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 25-35. Available from: [Link]

  • PubChem. (n.d.). 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). Molecules, 30(6), 1234. Available from: [Link]

  • Douglas, C. J., & Overman, L. E. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6436–6439. Available from: [Link]

  • Ferreira, F., & van der Westhuizen, J. H. (1998). Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry, 51(1), 7-16. Available from: [Link]

  • Cheng, X.-C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. E-Journal of Chemistry, 7(4), 1235-1240. Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for successful and efficient scale-up.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. Each problem is followed by a step-by-step troubleshooting plan, grounded in chemical principles.

Issue 1: Low Reaction Yield

Symptoms: The isolated yield of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is significantly lower than expected.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Verify Reaction Completion: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of starting materials is a key indicator.

    • Extend Reaction Time: If starting materials are still present, extend the reaction time. Some cyclization reactions can be slow, especially at lower temperatures.[1]

    • Increase Temperature: Gradually increase the reaction temperature. Temperature has been shown to have a significant impact on the yield of imidazolidin-2-one synthesis.[1] However, be cautious as higher temperatures can also lead to side product formation. A temperature optimization study is recommended.

  • Suboptimal Reagent Stoichiometry:

    • Review Stoichiometry: While some studies suggest stoichiometry may not have a significant impact on yield under certain conditions, it's crucial to ensure the correct molar ratios of your starting materials, such as the diamine and a carbonylating agent like carbonyldiimidazole (CDI).[1]

    • Incremental Adjustments: If incomplete conversion is observed, a slight excess of one reagent (e.g., the more stable or less expensive one) might drive the reaction to completion.

  • Inefficient Cyclization:

    • Solvent Selection: The choice of solvent is critical for the cyclization step. Dichloromethane (DCM) has been reported to give high yields for the cyclization of diamines with CDI.[1] In contrast, solvents like toluene may result in very low yields.[1] If you are using a different solvent, consider switching to DCM or another appropriate polar aprotic solvent.

    • Catalyst (if applicable): For certain synthetic routes, a catalyst may be necessary to facilitate the cyclization. For instance, acid catalysts are sometimes used in the formation of the imidazolidinone ring.[2]

  • Product Loss During Work-up and Purification:

    • Extraction pH: Ensure the pH of the aqueous layer during extraction is optimized to keep your product in the organic phase. The aminomethyl group can be protonated at low pH, making the product water-soluble.

    • Purification Method: Evaluate your purification method. If using column chromatography, ensure the silica gel is not too acidic, which could lead to product retention. Recrystallization is often a good alternative for purification on a larger scale.

Issue 2: Formation of Significant Impurities

Symptoms: Analytical data (e.g., NMR, LC-MS) shows the presence of one or more significant impurities alongside the desired product.

Potential Causes & Troubleshooting Steps:

  • Side Reactions:

    • Identify Impurities: Whenever possible, characterize the structure of the major impurities. This will provide valuable insight into the side reactions occurring. Common side reactions can include polymerization, incomplete cyclization, or reactions involving the benzyl group.

    • Temperature Control: Overheating can often lead to the formation of byproducts. Maintain a consistent and controlled temperature throughout the reaction.

    • Order of Reagent Addition: The order in which reagents are added can influence the reaction pathway. Consider a slow, controlled addition of one reagent to the other to minimize localized high concentrations that could favor side reactions.

  • Starting Material Quality:

    • Purity Check: Ensure the purity of your starting materials. Impurities in the starting materials can be carried through the reaction or even participate in side reactions.

    • Proper Storage: Verify that the starting materials have been stored correctly to prevent degradation.

  • Atmosphere Control:

    • Inert Atmosphere: Some reactions are sensitive to air or moisture. If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty with Product Isolation and Purification

Symptoms: The product is difficult to isolate from the reaction mixture, or the purification process is inefficient and results in significant product loss.

Potential Causes & Troubleshooting Steps:

  • Product Solubility:

    • Solvent Screening for Recrystallization: If using recrystallization, perform a solvent screen to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Anti-Solvent Precipitation: Consider using an anti-solvent to precipitate the product from a solution in which it is highly soluble.

  • Emulsion Formation During Extraction:

    • Break Emulsions: If emulsions form during aqueous work-up, they can be broken by adding a saturated brine solution or by filtering the mixture through a pad of celite.

  • Challenges with Column Chromatography:

    • Solvent System Optimization: Optimize the eluent system for column chromatography to achieve good separation between your product and impurities. A step gradient or isocratic elution might be necessary.

    • Alternative Stationary Phases: If separation on silica gel is poor, consider other stationary phases like alumina or reverse-phase silica.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one?

A common and effective method for the synthesis of imidazolidin-2-ones involves the cyclization of a 1,2-diamine with a carbonylating agent.[3][4] A plausible route for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one would involve the reaction of a suitably protected 1-(4-(aminomethyl)benzyl)ethane-1,2-diamine with a carbonyl source like carbonyldiimidazole (CDI) or phosgene derivatives, followed by deprotection. Reductive amination is another key transformation that could be employed to introduce the benzyl group.[5]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

When scaling up, the following parameters are crucial:

  • Temperature Control: Maintaining a consistent internal temperature is vital. Exothermic reactions can lead to "hot spots" in larger reactors, which can cause side reactions and impurities. Effective heat transfer is critical.

  • Mixing/Agitation: Efficient mixing is necessary to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized concentration gradients and poor reproducibility.

  • Rate of Addition: The rate of addition of reagents becomes more critical on a larger scale to control the reaction exotherm and minimize side product formation.

  • Purification Strategy: Purification methods that are suitable for small-scale, such as column chromatography, may not be practical for large-scale production. Developing a robust crystallization or precipitation method is often essential for scale-up.[6]

Q3: How can I minimize the formation of oligomeric or polymeric byproducts?

Oligomerization can be a competing reaction, especially if intermolecular reactions are favored over the desired intramolecular cyclization. To minimize this:

  • High Dilution: Running the cyclization step at high dilution can favor the intramolecular reaction.

  • Slow Addition: Adding the diamine slowly to the carbonylating agent can help maintain a low concentration of the diamine, further promoting intramolecular cyclization.

Q4: What analytical techniques are recommended for in-process control and final product characterization?

  • In-Process Control (IPC):

    • TLC: A quick and easy way to monitor the disappearance of starting materials and the formation of the product.

    • HPLC: Provides quantitative information on the conversion and the formation of impurities.

  • Final Product Characterization:

    • NMR (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • HPLC: To determine the purity of the final product.

    • Elemental Analysis: To confirm the elemental composition.

III. Experimental Protocols

Protocol 1: General Procedure for Imidazolidin-2-one Formation via CDI Cyclization

This is a general guideline and may require optimization for your specific substrate.

  • Dissolve the Diamine: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve the starting diamine (e.g., a protected version of 1-(4-(aminomethyl)benzyl)ethane-1,2-diamine) in an appropriate solvent like dichloromethane (DCM).[1]

  • Cool the Solution: Cool the solution to 0 °C using an ice bath.

  • Add CDI: Slowly add a solution of carbonyldiimidazole (CDI) in DCM to the cooled diamine solution over a period of 30-60 minutes.

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the Reaction: Monitor the reaction progress by TLC or HPLC until the starting diamine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted diamine and imidazole byproduct, followed by a wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, or mixtures thereof.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

IV. Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Diamine Diamine Intermediate N-Acylimidazole Intermediate Diamine->Intermediate + CDI CDI Carbonyldiimidazole (CDI) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1-(4-(aminomethyl)benzyl) imidazolidin-2-one Cyclization->Product Byproduct Imidazole Cyclization->Byproduct

Caption: General reaction pathway for imidazolidin-2-one synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Completion Reaction Complete? Start->Check_Completion Extend_Time Extend Reaction Time Check_Completion->Extend_Time No Check_Stoichiometry Review Stoichiometry Check_Completion->Check_Stoichiometry Yes Increase_Temp Increase Temperature Extend_Time->Increase_Temp Increase_Temp->Check_Completion Optimize_Solvent Optimize Solvent Check_Stoichiometry->Optimize_Solvent Evaluate_Purification Evaluate Purification Optimize_Solvent->Evaluate_Purification End Yield Optimized Evaluate_Purification->End

Caption: Troubleshooting workflow for addressing low reaction yield.

V. Data Summary

Table 1: Solvent Effects on Imidazolidin-2-one Synthesis

SolventRelative PolarityTypical YieldReference
Dichloromethane (DCM)0.309High (e.g., 98%)[1]
Tetrahydrofuran (THF)0.207Moderate[1]
Toluene0.099Very Low (<5%)[1]

Table 2: Key Parameters for Scale-Up Consideration

ParameterLaboratory ScalePilot/Production ScaleKey Considerations
Heat Transfer High surface area to volume ratioLower surface area to volume ratioPotential for "hot spots", requires efficient reactor cooling/heating systems.
Mixing Magnetic stir bar or overhead stirrerImpeller, baffle design is criticalEnsuring homogeneity, preventing localized concentration gradients.
Reagent Addition Manual addition (e.g., dropping funnel)Metering pumps for controlled additionPrecise control of reaction rate and exotherm.
Purification Chromatography is commonCrystallization/precipitation is preferredScalability, solvent usage, and efficiency.

VI. References

  • PMC.

  • ResearchGate.

  • Organic Chemistry Portal.

  • HETEROCYCLES.

  • ResearchGate.

  • ACS Publications.

  • PMC.

  • Organic Chemistry Portal.

  • PMC.

  • Macmillan Group - Princeton University.

  • ResearchGate.

  • OUCI.

  • BLDpharm.

  • RSC Publishing.

  • MDPI.

  • The Royal Society of Chemistry.

  • Google Patents.

  • MURAL - Maynooth University Research Archive Library.

  • BioPharm International.

Sources

Troubleshooting

Preventing degradation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one during storage

Welcome to the Technical Support Center for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this compound. This resource moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

Troubleshooting Degradation Issues

This section addresses specific problems you might encounter, providing a logical path to identify and resolve potential degradation of your 1-(4-(aminomethyl)benzyl)imidazolidin-2-one sample.

Q1: I've noticed a decrease in the purity of my compound or the appearance of new peaks in my HPLC analysis after storage. What's happening?

A1: The appearance of new peaks or a reduction in the main peak's area on your chromatogram is a classic sign of chemical degradation. The structure of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one contains two primary moieties susceptible to degradation: the primary aminomethyl group and the benzylic C-H bonds.

The most probable causes are:

  • Oxidation: The primary amine and the benzylic position are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and elevated temperatures.[1][2] Oxidation can lead to a variety of byproducts, causing multiple small peaks to appear in an HPLC trace.

  • Reaction with Carbon Dioxide: Primary amines can readily react with atmospheric CO₂ to form carbamate salts. This is often reversible but can alter the compound's properties and chromatographic behavior.

  • Hydrolysis: While the imidazolidin-2-one (a cyclic urea) core is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which could be introduced by contaminants in solvents or on storage vials.[3][4]

  • Contamination: Reaction with trace impurities, such as aldehydes or ketones from solvents, can lead to the formation of imine adducts.

To diagnose the issue, follow the troubleshooting workflow below. A crucial first step is to use a hyphenated mass spectrometry technique (LC-MS) to get mass information on the new peaks, which is invaluable for identifying the degradation products.[5][6]

Troubleshooting Workflow: Identifying Compound Degradation

G cluster_0 Observation cluster_1 Initial Investigation cluster_2 Analytical Confirmation cluster_3 Diagnosis & Root Cause Analysis cluster_4 Corrective Action observe New Peak(s) in HPLC or Decreased Purity Observed check_history Review Storage History: - Temperature? - Atmosphere (Air/Inert)? - Light Exposure? observe->check_history check_solvent Review Solution Prep: - Solvent Purity? - pH of Solution? - Dissolved Gas? observe->check_solvent lcms Perform LC-MS Analysis on Degraded Sample check_history->lcms check_solvent->lcms nmr Consider NMR for Structural Elucidation lcms->nmr oxidation Mass increase of +14 or +16 amu? Likely Oxidation lcms->oxidation Analyze Mass Data carbamate Mass increase of +44 amu? Likely CO₂ Adduct (Carbamate) lcms->carbamate Analyze Mass Data hydrolysis Mass indicates ring opening? Likely Hydrolysis lcms->hydrolysis Analyze Mass Data corrective_action Implement Correct Storage Protocol: - Store solid under inert gas (Ar/N₂) - Use high-purity, degassed solvents - Protect from light - Store at recommended temperature oxidation->corrective_action carbamate->corrective_action hydrolysis->corrective_action

Caption: Troubleshooting workflow for identifying degradation.

Q2: My solid compound has changed in appearance (e.g., discoloration, clumping). Is this a sign of degradation?

A2: Yes, a physical change in the solid material is a strong indicator of a chemical change.

  • Discoloration (e.g., turning yellow or brown) often points towards oxidation. Aromatic compounds and those with amine functionalities can form colored byproducts upon oxidation.

  • Clumping or becoming sticky can indicate the absorption of atmospheric moisture. Water can act as a plasticizer and may also accelerate hydrolytic degradation pathways, even in the solid state over long periods. It can also indicate the formation of a less-crystalline or amorphous degradation product.

If you observe these changes, it is highly recommended to re-analyze the material for purity by HPLC before use.[5] Storing the compound in a desiccator and under an inert atmosphere can mitigate these issues.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways that lead to the degradation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one?

A1: The key degradation pathways are rooted in the compound's functional groups. Understanding these helps in designing a robust storage strategy. The primary vulnerabilities are:

  • Oxidation of the Aminomethyl Group: The primary amine can be oxidized.

  • Oxidation of the Benzylic Position: The C-H bonds on the carbon adjacent to the benzene ring are activated and susceptible to oxidation.

  • Reaction with Atmospheric CO₂: The primary amine can react with CO₂ to form a carbamate.

  • Hydrolysis of the Imidazolidin-2-one Ring: The cyclic urea can be hydrolyzed, particularly at non-neutral pH. The C2 position of the imidazolidinone ring can be susceptible to nucleophilic attack.[8][9]

Potential Degradation Pathways

G cluster_degradation Degradation Products main 1-(4-(aminomethyl)benzyl)imidazolidin-2-one oxidation Oxidized Species (e.g., aldehyde, carboxylic acid, N-oxide) main->oxidation + O₂ (Air, Light, Heat) carbamate Carbamate Adduct main->carbamate + CO₂ (Air) hydrolysis Ring-Opened Product main->hydrolysis + H₂O (Acid/Base catalysis) imine Imine Adduct main->imine + R₂C=O (Solvent Impurity)

Caption: Potential degradation pathways for the compound.

Q2: What are the definitive storage conditions for this compound in both solid and solution form?

A2: Optimal storage is crucial for longevity. The ideal conditions depend on the physical state of the compound.

Parameter Solid Form Solution Form (e.g., in DMSO) Rationale
Temperature -20°C for long-term storage.[10]-80°C for long-term storage.[10]Reduces the rate of all chemical reactions. Prevents degradation that may occur even at -20°C in solution.
2-8°C for short-term.-20°C for short-term (up to one month).[10]
Atmosphere Inert gas (Argon or Nitrogen)Inert gas overlay before sealingPrevents oxidation and reaction with atmospheric CO₂.
Light Protect from light (use amber vials).[7]Protect from light (use amber vials or wrap in foil).Light can provide the activation energy for photo-oxidation.[1]
Moisture Store in a desiccator or with a desiccant.[7]Use anhydrous grade solvents.Prevents water absorption and potential hydrolysis.
Freeze-Thaw N/AAvoid multiple freeze-thaw cycles.[10]Freeze-thaw cycles can introduce moisture and increase solute concentration in unfrozen pockets, accelerating degradation.
Q3: Which analytical methods should I use to develop a stability-indicating assay?

A3: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard.[5][11]

  • Column: A reversed-phase C18 column is a good starting point.

  • Detection: A photodiode array (PDA) or UV detector is essential. A PDA detector is superior as it can help assess peak purity by comparing spectra across a single peak.

  • Method Development: To ensure you are separating all potential degradation products, you must perform forced degradation studies.[11] This involves intentionally stressing the compound under various conditions (e.g., acid, base, peroxide, heat, light) to generate degradants. The HPLC method is then developed to resolve the parent compound from all generated degradation peaks.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which helps in elucidating their structures.[12][13]

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Compound
  • Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Weigh the desired amount of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one into the vial. It is best practice to store the compound in several smaller, single-use aliquots to avoid repeatedly exposing the bulk material to the atmosphere.

  • Inerting: Gently flush the vial's headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial inside a desiccator. Store the desiccator in a -20°C freezer.

  • Documentation: Clearly label the vial with the compound name, date, and storage conditions. Maintain a detailed log.[10]

Protocol 2: Preparation and Storage of a 10 mM DMSO Stock Solution
  • Materials: Use anhydrous, high-purity DMSO. Use amber glass or polypropylene vials suitable for cryogenic storage.

  • Calculation: Calculate the mass of the compound needed to achieve a 10 mM concentration in your desired final volume.

  • Weighing: Weigh the solid compound directly into the storage vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex or sonicate gently until the solid is fully dissolved.[10]

  • Aliquoting: Dispense the stock solution into single-use aliquots in cryovials. This minimizes freeze-thaw cycles.[10]

  • Inerting & Sealing: Flush the headspace of each aliquot vial with argon or nitrogen before sealing tightly.

  • Storage: Place the aliquots in a labeled freezer box and store them at -80°C.

Protocol 3: Baseline HPLC Method for Purity Assessment

This is a starting point and must be optimized for your specific instrument and to ensure it is stability-indicating.

  • Instrument: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

  • Sample Preparation: Dilute stock solution in a 50:50 mixture of Mobile Phase A:B to an appropriate concentration (e.g., 0.1 mg/mL).

References

  • Echemi. (n.d.). (2-Aminomethyl-benzyl)-phosphonic acid dimethyl ester Safety Data Sheets.
  • 2-IMIDAZOLIDINONE. (n.d.). Chemical LAND21. Retrieved from [Link]

  • Science Alert. (2011, December 8). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazolidines and their derivatives, along with reported biological activities. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one. Retrieved from [Link]

  • ACS Publications. (2014, May 15). Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. Retrieved from [Link]

  • IJRPR. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (1996, May 17). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. Retrieved from [Link]

  • nsj prayoglife. (n.d.). 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride. Retrieved from [Link]

  • PubMed. (2022, July 19). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 18). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 4). Lifitegrast Degradation: Products and Pathways. PMC. Retrieved from [Link]

Sources

Optimization

Resolving low solubility issues with 1-(4-(aminomethyl)benzyl)imidazolidin-2-one in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 1-(4-(aminomethyl)benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 1-(4-(aminomethyl)benzyl)imidazolidin-2-one .

This molecule presents a classic "brick dust" and "grease" paradox. The imidazolidin-2-one ring acts as a potent hydrogen bond donor and acceptor, creating a tight crystalline lattice (high melting point/lattice energy) that resists dissolution. Simultaneously, the benzyl linker imparts lipophilicity. Fortunately, the primary aminomethyl group is a weak base (pKa ~9.5), which we can exploit thermodynamically to drive aqueous solubility.

Here, we bridge theoretical physical chemistry with field-proven bench techniques to ensure your assays yield reproducible, artifact-free data.

Part 1: Quantitative Solubility Profiling

Before troubleshooting, it is critical to establish the baseline thermodynamic solubility of the compound across standard assay media. The table below summarizes the expected solubility profiles and the dominant physical states.

Solvent System / MediapHEstimated Solubility (mg/mL)Limiting FactorRecommended Action
Ultrapure Water (Free Base)~7.0< 0.05High lattice energy, neutral amineConvert to HCl salt or use cosolvent
PBS Buffer7.4< 0.10Common ion effect, neutral pHAdd 10-20% HP-β-CD
0.1 N HCl1.0> 10.0None (Amine is fully protonated)Ideal for stock solutions
5% DMSO in PBS7.4~ 0.50Solvent capacity limitIncrease DMSO or add surfactant
20% HP-β-CD in Water7.4> 5.0Cavity saturationOptimal for in vivo / cell assays

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when I spike it into my pH 7.4 cell culture media. Why?

The Causality: You are experiencing solvent-shift precipitation. While DMSO disrupts the imidazolidinone hydrogen bonding, diluting it into an aqueous buffer exponentially increases the dielectric constant of the medium. Because the aminomethyl group is mostly un-ionized at pH 7.4, the compound rapidly exceeds its supersaturation limit, causing nucleation and precipitation[1]. The Solution: Utilize a cosolvent gradient or an inclusion complex. Pre-mix your DMSO stock with a surfactant (e.g., Tween 80) or transition to a cyclodextrin-based formulation (see Protocol A). Cosolvents like PEG 400 can also lower the polarity of the water microenvironment, preventing rapid nucleation[2].

Q2: Can I just lower the pH of my buffer to dissolve it?

The Causality: Yes, but with caveats. The aminomethyl group is a weak base. According to the Henderson-Hasselbalch equation, lowering the pH below its pKa (~9.5) protonates the amine, drastically increasing polarity and water solubility[3]. However, if you use HCl to lower the pH in a buffer already rich in chloride ions (like PBS), you may hit the solubility product (Ksp) limit of the hydrochloride salt due to the "common ion effect"[4]. The Solution: If you must use a pH-shift method, use a counterion that forms a highly soluble salt, such as citrate or mesylate, rather than chloride.

Q3: I need to dose this compound in vivo (IV administration). DMSO and low pH are toxic. What is the gold standard?

The Causality: For parenteral formulations, physiological compatibility is paramount. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic benzyl group and imidazolidinone core of the molecule partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD maintains aqueous solubility[5]. This 1:1 host-guest complexation masks the hydrophobic surface area without altering the drug's molecular structure[6]. The Solution: Formulate the API in 10-20% (w/v) HP-β-CD (see Protocol A).

Part 3: Mechanistic Workflows & Logical Relationships

To visualize the strategic approach to solubilizing this compound, refer to the decision tree and mechanistic diagrams below.

DecisionTree Start Assess Target Assay pH Acidic Acidic (pH < 6.0) Protonation of Amine Start->Acidic Neutral Neutral (pH 7.0 - 7.4) Physiological Assays Start->Neutral Basic Basic (pH > 8.0) Free Base Dominates Start->Basic Sol1 Use in situ salt formation (e.g., Citrate buffer) Acidic->Sol1 Sol2 Use 10-20% HP-β-CD + Optional 2% DMSO Neutral->Sol2 Sol3 Avoid if possible. Use Amorphous Dispersion Basic->Sol3

Caption: Decision tree for solubilizing 1-(4-(aminomethyl)benzyl)imidazolidin-2-one based on assay pH.

CD_Mechanism API Free API (High Lattice Energy) Complex Inclusion Complex (Water Soluble) API->Complex Hydrophobic Partitioning CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation

Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure you do not introduce undissolved micro-crystals into your assays, which can cause false positives in biochemical screens (via light scattering) or erratic in vivo pharmacokinetics.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For pH 7.4 Assays)

This protocol leverages host-guest complexation to bypass the high lattice energy of the imidazolidinone ring.

  • Preparation of Vehicle: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of ultrapure water. Stir until completely clear. Adjust final volume to 100 mL to create a 20% (w/v) solution.

  • API Wetting: Weigh out 5 mg of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. Add 50 µL of DMSO to wet the powder and disrupt the initial crystal lattice. (This yields a transient 100 mg/mL slurry).

  • Complexation: Dropwise, add 950 µL of the 20% HP-β-CD solution to the wetted API while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes. The thermal energy accelerates the partitioning of the benzyl group into the cyclodextrin cavity.

  • Self-Validation Step (Critical): Centrifuge the solution at 10,000 x g for 5 minutes.

    • Validation: Inspect the bottom of the tube against a dark background. If a white pellet is visible, the solution is saturated; transfer the supernatant to a new tube and determine actual concentration via HPLC/UV. If no pellet is visible, you have achieved a true solution.

Protocol B: pH-Shift Solubilization (For High-Concentration Stock Solutions)

This protocol exploits the basicity of the aminomethyl group for rapid dissolution.

  • Acidic Solubilization: Suspend 10 mg of the API in 800 µL of 0.1 M Citric Acid.

  • Agitation: Vortex for 2 minutes. The low pH will rapidly protonate the primary amine, breaking the intermolecular hydrogen bond networks and driving the compound into solution.

  • Titration: Slowly add 0.1 M NaOH in 10 µL increments while monitoring the pH with a micro-probe.

  • Self-Validation Step: Stop the titration at pH 6.5. Measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer.

    • Validation: An OD600 > 0.05 indicates colloidal aggregation (precipitation) is beginning to occur. If this happens, back-titrate with 5 µL of Citric Acid until the solution is optically clear.

References

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes National Center for Biotechnology Information (PMC)[Link]

  • Solubility Enhancement Glatt CDMO-Services[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics MDPI[Link]

  • Cosolvent - Knowledge and References Taylor & Francis [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS IJCRT[Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Catalytic Hydrogenation of 4-((2-oxoimidazolidin-1-yl)methyl)benzonitrile

Welcome to the technical support resource for the synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to address the common an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges associated with the catalytic hydrogenation of the parent benzonitrile. Our focus is to provide a deep, mechanistically-grounded understanding of byproduct formation and to offer actionable, field-proven strategies to maximize the yield and purity of your target primary amine.

Frequently Asked Questions (FAQs): Understanding the Core Reaction

Q1: What is the fundamental reaction pathway for the catalytic hydrogenation of 4-((2-oxoimidazolidin-1-yl)methyl)benzonitrile?

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a two-step reductive process occurring on the surface of a heterogeneous catalyst.[1] The reaction proceeds through a highly reactive imine intermediate.

  • Initial Reduction: The nitrile group (C≡N) is first reduced by two hydrogen atoms to form a surface-bound imine intermediate (C=NH).

  • Final Reduction: This imine intermediate is then rapidly reduced by another two hydrogen atoms to yield the desired primary amine (-CH₂NH₂).[2]

The overall transformation requires two equivalents of molecular hydrogen (H₂).

ReactionPathway Start 4-((2-oxoimidazolidin-1-yl)methyl)benzonitrile Imine Imine Intermediate Start->Imine + H₂ / Catalyst Product 1-(4-(aminomethyl)benzyl) imidazolidin-2-one Imine->Product + H₂ / Catalyst

Caption: General pathway for nitrile hydrogenation.

Q2: What are the principal byproducts in this reaction, and what is the mechanism of their formation?

The most prevalent byproducts are secondary and tertiary amines.[3][4] These arise because the primary amine product, being a nucleophile, can attack the electrophilic imine intermediate before the imine is fully reduced.

  • Secondary Amine Formation: The primary amine product attacks the imine intermediate, forming a hemiaminal adduct. This adduct then undergoes hydrogenolysis (cleavage and reduction) to yield a secondary amine and ammonia.

  • Tertiary Amine Formation: This process can repeat if the newly formed secondary amine attacks another imine intermediate.

This competitive reaction pathway is the primary challenge to achieving high selectivity for the desired primary amine.[1]

ByproductFormation cluster_main Desired Pathway cluster_side Side Reaction Pathway Imine Imine Intermediate Product Primary Amine (Product) Imine->Product + H₂ Hemiaminal Hemiaminal Adduct Imine->Hemiaminal + Primary Amine SecondaryAmine Secondary Amine (Byproduct) Hemiaminal->SecondaryAmine + H₂ - NH₃ Product_node Primary Amine (Product)

Caption: Competing pathways leading to primary and secondary amines.

Troubleshooting Guide: A Systematic Approach to Byproduct Reduction

This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrogenation of 4-((2-oxoimidazolidin-1-yl)methyl)benzonitrile.

Issue: High Concentration of Secondary Amine Byproduct

This is the most common issue. If you observe significant formation of the "dimer" byproduct, consider the following factors in order of impact.

1. Root Cause: Absence of a Competitive Inhibitor

  • Explanation: Without an additive, the primary amine product is the most available nucleophile to react with the imine intermediate. The key to preventing this is to introduce a less sterically hindered, more disposable amine to react with the imine instead.

  • Solution: Addition of Ammonia. The addition of ammonia (often as a solution of ammonia in methanol or using ammonium hydroxide) is the most effective and widely adopted strategy to suppress secondary amine formation.[4][5][6] Ammonia acts as a competitive inhibitor, flooding the reaction and preferentially reacting with the imine, thereby protecting the desired primary amine product.

  • Recommended Action:

    • Prepare a 5-10% solution of ammonia in your reaction solvent (e.g., methanol).

    • Alternatively, add ammonium hydroxide (NH₄OH) to the reaction mixture. The amount may require optimization, but a starting point is often a significant molar excess relative to the substrate.

2. Root Cause: Inappropriate Catalyst Selection

  • Explanation: Different catalysts exhibit varying selectivities for nitrile reduction. While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes promote hydrogenolysis and may not be as selective for primary amine formation compared to other options.[7]

  • Solution: Utilize Raney® Nickel. Raney Nickel is a versatile and highly effective catalyst for the reduction of nitriles to primary amines and is often the catalyst of choice for this transformation.[8][9] It generally provides higher selectivity towards the primary amine, especially when used in conjunction with ammonia.

  • Recommended Action:

    • Switch from Pd/C or other platinum-group metal (PGM) catalysts to Raney® Nickel.

    • Ensure the Raney® Nickel is active; use a fresh batch or one that has been stored properly under water to prevent oxidation.

Table 1: Comparison of Common Catalysts for Nitrile Reduction

CatalystTypical Solvent(s)Additive(s)Selectivity for Primary AmineKey Considerations
Raney® Nickel Methanol, EthanolAmmonia / NH₄OHExcellent Pyrophoric when dry; must be handled as a slurry. Potential for nickel leaching.[6][9]
Palladium/Carbon (Pd/C) Methanol, Ethanol, EtOAcAmmonia / NH₄OHGood to Moderate Can promote hydrogenolysis of benzyl groups.[7] Selectivity can be lower than Raney Ni.[4]
Platinum Dioxide (PtO₂) Methanol, Acetic AcidNone / AcidVariable Can be very active but may require acidic conditions, which can complicate workup.
Rhodium/Alumina (Rh/Al₂O₃) Methanol, EthanolAmmoniaGood Often used for aromatic ring saturation, but can be effective for nitriles.

3. Root Cause: Sub-Optimal Reaction Conditions

  • Explanation: High temperatures can provide the activation energy needed for the undesired condensation reaction between the amine and imine. While higher pressure increases the rate of hydrogenation, an imbalance between hydrogen availability at the catalyst surface and the concentration of reactants can still allow the side reaction to occur.

  • Solution: Optimize Temperature and Pressure.

  • Recommended Action:

    • Temperature: Begin the reaction at ambient temperature (20-25 °C). Many nitrile hydrogenations proceed efficiently without heating.[10] If the reaction is sluggish, a gentle increase to 40-50 °C can be explored, but monitor byproduct formation closely.

    • Hydrogen Pressure: A pressure of 3-5 bar (approx. 45-75 psi) is typically sufficient. Excessively high pressures are not always beneficial and can present safety hazards.

Issue: Low or Stalled Reaction Conversion

If the starting material is not being consumed, the problem lies with the fundamental components of the reaction.

1. Root Cause: Catalyst Deactivation or Poisoning

  • Explanation: The active sites on the catalyst surface are susceptible to being blocked or "poisoned" by impurities.[10][11] This is a primary cause of failed hydrogenation reactions.

  • Potential Poisons:

    • Sulfur Compounds: Traces of sulfur from previous steps can irreversibly poison nickel and PGM catalysts.[11]

    • Halides: Residual chlorides or other halides can inhibit catalyst activity.

    • Water/CO: While sometimes tolerated, excess water or carbon monoxide in the hydrogen source can act as inhibitors.[10]

  • Solution: Ensure Purity of All Components.

  • Recommended Action:

    • Substrate: Purify the 4-((2-oxoimidazolidin-1-yl)methyl)benzonitrile starting material by recrystallization or column chromatography to remove non-polar impurities.

    • Solvent: Use dry, deoxygenated solvents of high purity (e.g., anhydrous methanol).[10]

    • Catalyst: Use a fresh, reputable source of catalyst. Do not leave catalyst exposed to air.

    • Hydrogen: Use high-purity hydrogen gas (≥99.99%).

2. Root Cause: Poor Mass Transfer

  • Explanation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen can dissolve in the solvent and reach the active sites on the catalyst where the substrate is adsorbed.[10]

  • Solution: Increase Agitation.

  • Recommended Action:

    • Use a high-speed mechanical stirrer or a large, football-shaped magnetic stir bar.

    • Ensure a visible vortex is created in the liquid, indicating vigorous agitation. For larger scale reactions, a baffled reactor is essential.

TroubleshootingWorkflow Start Reaction Issue Identified Issue_Selectivity High Byproducts (Low Selectivity) Start->Issue_Selectivity Issue_Conversion Low or No Conversion Start->Issue_Conversion Check_Additive 1. Add NH₃ or NH₄OH Issue_Selectivity->Check_Additive Check_Purity 1. Purify Substrate/ Use Anhydrous Solvent Issue_Conversion->Check_Purity Check_Catalyst 2. Switch to Raney® Nickel Check_Additive->Check_Catalyst Check_Conditions 3. Lower Temperature / Optimize Pressure Check_Catalyst->Check_Conditions Success Problem Resolved Check_Conditions->Success Check_Agitation 2. Increase Stirring Rate Check_Purity->Check_Agitation Check_Catalyst_Activity 3. Use Fresh Catalyst Check_Agitation->Check_Catalyst_Activity Check_Catalyst_Activity->Success

Caption: Troubleshooting workflow for common hydrogenation issues.

Recommended Experimental Protocol

This protocol is a robust starting point designed to maximize selectivity for the primary amine.

Protocol: Selective Hydrogenation using Raney® Nickel and Ammonia

  • Reactor Preparation: To a suitable hydrogenation reactor, add the starting material, 4-((2-oxoimidazolidin-1-yl)methyl)benzonitrile (1.0 eq).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add Raney® Nickel (typically 10-20% by weight relative to the substrate) as a water-wet slurry.

  • Solvent and Additive: Add anhydrous methanol containing 7-10% ammonia (w/w). The total solvent volume should be sufficient to create a freely stirring slurry (typically 10-20 mL per gram of substrate).

  • Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to 4 bar (approx. 60 psi). Begin vigorous stirring.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling (if the reactor allows). The reaction is typically complete within 4-12 hours at room temperature.

  • Work-up:

    • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • CRITICAL SAFETY STEP: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. NEVER allow the catalyst filter cake to dry completely in air, as it is pyrophoric and can ignite. Keep the filter cake wet with solvent (methanol or water) during and after filtration. Quench the used catalyst carefully with large amounts of water.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., recrystallization or chromatography).

References

  • BenchChem Technical Support. (2025).
  • Organic Chemistry Division. (2026). Nitrile Reduction. Wordpress.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic-Chemistry.org.
  • Singh, P., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions.
  • Brice, L. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Organic Chemistry Division. (n.d.).
  • Wikipedia. (n.d.). Nitrile reduction.
  • ResearchGate. (2019).
  • Wikipedia. (n.d.). Raney nickel.
  • Various Authors. (n.d.).
  • McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC-UV Assay for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

Introduction In the landscape of pharmaceutical development, the quantitative determination of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. The compound 1-(4-(am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the quantitative determination of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. The compound 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is a novel small molecule with significant therapeutic potential. To ensure its safety, efficacy, and quality, a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted technique for this purpose due to its specificity, sensitivity, and reproducibility.[1]

However, the development of an HPLC method is only the first step. To be suitable for its intended purpose, the method must undergo a rigorous validation process to demonstrate its reliability and consistency.[2][3] This guide provides a comprehensive comparison of the performance of a developed HPLC-UV assay for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one against the internationally recognized standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

This document is intended for researchers, analytical scientists, and drug development professionals. It offers not just a protocol, but a detailed rationale behind the experimental choices, presenting the validation process as a self-validating system that ensures data integrity and trustworthiness.

Hypothetical Chromatographic Conditions

For the purpose of this guide, we will work with a hypothetical, yet plausible, set of HPLC-UV conditions optimized for the analysis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes

The Workflow of Analytical Method Validation

The validation of an analytical method is a structured process where each parameter provides a piece of evidence contributing to the overall picture of the method's reliability. The following diagram illustrates the logical flow of the validation parameters as discussed in this guide.

Validation_Workflow cluster_Foundation Foundation cluster_Quantitative_Performance Quantitative Performance cluster_Sensitivity Sensitivity Limits cluster_Reliability Reliability Under Use Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Establishes interference-free measurement Range Range Linearity->Range Defines concentration boundaries LOQ Limit of Quantitation (LOQ) Linearity->LOQ Basis for quantitation limit Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Interrelated Robustness Robustness Accuracy->Robustness Tests performance under variation Precision->Robustness Tests performance under variation LOD Limit of Detection (LOD) LOQ->LOD LOQ > LOD

Caption: A workflow diagram illustrating the logical progression and interconnection of analytical method validation parameters.

Specificity and Selectivity

Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] Without specificity, all other quantitative measurements are meaningless as we cannot be sure we are only measuring the intended analyte. For this assay, we will compare the chromatogram of the analyte with that of a blank (diluent) and a placebo (formulation excipients without the API) to demonstrate a lack of interference at the analyte's retention time.

Experimental Protocol:
  • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the diluent (blank) to confirm no interfering peaks at the retention time of the analyte.

  • Prepare a placebo sample at a concentration equivalent to that in a formulated product. Inject this sample.

  • Prepare a standard solution of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution and record the chromatogram.

  • Spike the placebo sample with the analyte and inject it to confirm that the peak shape and retention time are consistent.

Comparison against Acceptance Criteria:
Performance MetricExperimental ResultAcceptance Criterion (ICH Q2(R1))Status
Blank Interference No peak observed at the analyte's retention time.The blank should not show any interference at the retention time of the analyte.[6]Pass
Placebo Interference No peak observed at the analyte's retention time.Placebo components should not co-elute with the analyte peak.[9]Pass
Peak Purity Peak purity index of >0.999 for the analyte peak in the spiked placebo.The method must be able to distinguish the analyte from other components.[10]Pass

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11][12][13] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15] For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration.[12]

Experimental Protocol:
  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to prepare at least five concentration levels across the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL, representing 80-120% of a 100 µg/mL target).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Comparison against Acceptance Criteria:
Performance MetricExperimental ResultAcceptance Criterion (ICH Q2(R1))Status
Correlation Coefficient (r²) 0.9995r² ≥ 0.995[13]Pass
Linearity Plot Visually linear with no significant deviation.A linear relationship should be demonstrated across the range.[11]Pass
Y-intercept Close to the origin, not showing significant bias.The y-intercept should be statistically insignificant or very small compared to the response at 100% concentration.Pass
Range 80 - 120 µg/mLThe specified range must be validated for linearity, accuracy, and precision.[1]Pass

Accuracy

Expertise & Experience: Accuracy expresses the closeness of the results obtained by the method to the true value.[6][16] It is often evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix.[12] This approach directly assesses the influence of the matrix on the quantification of the analyte.

Experimental Protocol:
  • Prepare placebo samples.

  • Spike the placebo with the analyte at three different concentration levels within the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the HPLC method.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Comparison against Acceptance Criteria:
Concentration LevelMean Recovery (%)% RSDAcceptance Criterion (ICH Q2(R1))Status
80% (80 µg/mL) 99.5%0.8%Mean recovery of 98.0% to 102.0% is typical for an assay.[12][17]Pass
100% (100 µg/mL) 100.2%0.6%Mean recovery of 98.0% to 102.0% is typical for an assay.[12][17]Pass
120% (120 µg/mL) 99.8%0.7%Mean recovery of 98.0% to 102.0% is typical for an assay.[12][17]Pass

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[1]

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[5]

Precision_Hierarchy cluster_Repeatability Repeatability Conditions cluster_Intermediate Intermediate Precision Variables Precision Precision (Closeness of Agreement) Repeatability Repeatability (Intra-Assay) Precision->Repeatability Short-term, same conditions Intermediate Intermediate Precision (Inter-Assay, Intra-Lab) Precision->Intermediate Long-term, varied conditions R_Analyst Same Analyst R_Day Same Day R_Inst Same Instrument I_Analyst Different Analyst I_Day Different Day I_Inst Different Instrument

Caption: A diagram showing the different levels of precision testing within a laboratory.

Experimental Protocol:

Repeatability:

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

Intermediate Precision:

  • A second analyst prepares and analyzes another set of six samples on a different day, and if possible, using a different HPLC system.

  • Calculate the %RSD for the second set of samples.

  • Perform a statistical comparison (e.g., an F-test) of the two data sets to assess the overall precision of the method.

Comparison against Acceptance Criteria:
Precision LevelExperimental %RSDAcceptance Criterion (ICH Q2(R1))Status
Repeatability 0.7%%RSD ≤ 2% is generally acceptable.[5][17]Pass
Intermediate Precision 1.1%%RSD ≤ 2% is generally acceptable.[5][17]Pass

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[18] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][19] These parameters are crucial for impurity testing but are also good indicators of the method's sensitivity. We will use the signal-to-noise (S/N) ratio approach, which is a common and practical method.[20]

Experimental Protocol:
  • Prepare a series of dilute solutions of the analyte.

  • Inject these solutions to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.[18][19]

  • Similarly, determine the concentration that results in a signal-to-noise ratio of approximately 10:1 for LOQ.[18][19]

  • To confirm the LOQ, inject six replicate samples at this concentration and verify that the precision (%RSD) and accuracy are acceptable.

Comparison against Acceptance Criteria:
ParameterExperimental ResultAcceptance Criterion (ICH Q2(R1))Status
LOD (S/N Ratio) 0.1 µg/mL (S/N ≈ 3)S/N ratio of approximately 3:1.[19]Pass
LOQ (S/N Ratio) 0.3 µg/mL (S/N ≈ 10)S/N ratio of approximately 10:1.[19]Pass
Precision at LOQ %RSD = 4.5% (for n=6)Acceptance criteria are often wider, e.g., %RSD ≤ 10%.[14]Pass

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of an analytical method with respect to small, deliberate variations in method parameters.[21][22] It provides an indication of the method's suitability for transfer between different labs and its reliability during routine use.[23][24]

Experimental Protocol:
  • Identify critical method parameters that could be subject to variation.

  • Prepare a standard solution at 100% concentration.

  • Analyze the sample while making small, deliberate changes to one parameter at a time.

  • Monitor the effect on system suitability parameters (e.g., retention time, peak tailing, and resolution) and the quantitative result.

Comparison against Acceptance Criteria:
Varied ParameterVariationEffect on Results (% Assay)System SuitabilityStatus
Flow Rate ± 0.1 mL/min (0.9 & 1.1)99.7%, 100.5%All parameters metPass
Column Temp. ± 2°C (28°C & 32°C)100.3%, 99.9%All parameters metPass
Mobile Phase pH ± 0.2 units (2.8 & 3.2)99.6%, 100.4%All parameters metPass
% Acetonitrile ± 2% (28% & 32%)100.8%, 99.4%All parameters metPass
Acceptance Criterion: Assay result should remain within accuracy limits (e.g., 98-102%).System suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000) must be met.[14]

Conclusion

This guide has systematically evaluated a hypothetical HPLC-UV assay for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one against the validation parameters defined by the ICH Q2(R1) guideline. The experimental data, presented in a comparative format, demonstrates that the method is specific, linear, accurate, precise, and robust within the specified range. The method's sensitivity, as defined by its LOD and LOQ, is also established.

By adhering to these rigorous validation principles, we establish a high degree of confidence in the analytical results generated by the method. This ensures that the method is fit for its intended purpose in a regulated quality control environment, ultimately contributing to the delivery of safe and effective pharmaceutical products. The successful validation confirms the method's reliability and its readiness for implementation in routine analysis and stability studies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. [Link]

  • Robustness Tests | LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. [Link]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data - SCION Instruments. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. [Link]

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Comparative

A Researcher's Guide to the Binding Affinity of Imidazolidine-Based Ligands at α2-Adrenergic Receptors

For drug discovery and development professionals, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides a comparative analysis of the binding affinities of imidazolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery and development professionals, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides a comparative analysis of the binding affinities of imidazolidine-based analogs targeting the α2-adrenergic receptors. We will delve into the experimental data, the methodologies used to obtain it, and the critical structure-activity relationships (SAR) that govern these interactions. This document is intended to serve as a practical resource for researchers in pharmacology and medicinal chemistry.

The Significance of α2-Adrenergic Receptor Ligands

The α2-adrenergic receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including the regulation of blood pressure, sedation, and analgesia.[1] Ligands that modulate the activity of this receptor have significant therapeutic potential. The imidazolidine scaffold has proven to be a valuable core structure for the development of potent and selective α2-adrenergic receptor agonists and antagonists.[2] Understanding the binding affinity of analogs based on this scaffold is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Comparative Binding Affinity of Imidazolidine-Based Analogs

The binding affinity of a compound for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of a selection of imidazolidine-based analogs for α2-adrenergic receptors, compiled from various studies. These compounds have been selected to illustrate key structure-activity relationships.

CompoundModificationReceptor SubtypeBinding Affinity (Ki, nM)Reference
Clonidine 2-((2,6-dichlorophenyl)imino)imidazolidineα235[3][4]
Marsanidine 1-((imidazolidin-2-yl)imino)indazoleα214.05[5]
7-Methylmarsanidine 1-((imidazolidin-2-yl)imino)-7-methylindazoleα253.6[5]
Benzopyranic Derivative 16 2-iminoimidazolidine attached to a benzopyran moietyα219[3][4]
Benzopyranic Derivative 22 2-iminoimidazolidine attached to a substituted benzopyran moietyα295[3][4]

Note: The binding affinities were determined using radioligand binding assays with [3H]rauwolscine or a similar radioligand.

Determining Binding Affinity: The Radioligand Binding Assay

A cornerstone of receptor pharmacology, the radioligand binding assay is a robust and sensitive method for quantifying the interaction between a ligand and its receptor. This in vitro technique allows for the determination of key parameters such as the dissociation constant (Kd) and the inhibition constant (Ki).

Causality in Experimental Design

The choice of a radioligand competition binding assay is deliberate. It allows for the determination of the affinity of a non-radiolabeled compound (the "cold" ligand) by measuring its ability to displace a known radiolabeled ligand from the receptor. This indirect measurement is highly effective and avoids the often complex and costly synthesis of a radiolabeled version of every new analog. The use of cell membranes expressing the target receptor provides a physiologically relevant environment for the binding interaction.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step protocol for a typical radioligand competition binding assay for α2-adrenergic receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human α2-adrenergic receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled antagonist for α2-receptors, such as [3H]Rauwolscine.

  • Test Compounds: The imidazolidine-based analogs to be tested.

  • Non-specific Binding Control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM Yohimbine).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well Plates

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter and Scintillation Fluid

2. Assay Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding: To these wells, add the assay buffer, radioligand, and cell membranes.

  • Non-specific Binding: To these wells, add the assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.

  • Test Compound Wells: Add the assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: From the competition curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, using non-linear regression.

  • Calculate Ki: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Structure-Activity Relationship (SAR) Insights

  • The Imidazolidine Core: The imidazolidine ring is a critical pharmacophore for binding to α2-adrenergic receptors.[2]

  • Aromatic Moiety: The presence of an aromatic moiety attached to the imidazolidine core is essential for high-affinity binding.[2]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence binding affinity. For instance, the 2,6-dichloro substitution on the phenyl ring of clonidine is a classic example of a modification that enhances affinity.[2]

  • Bridging Group: The linker between the imidazolidine and aromatic moieties plays a role in optimizing the orientation of the molecule within the receptor's binding pocket.

  • Heterocyclic Modifications: As seen with marsanidine and its 7-methyl analog, modifications to the aromatic system, such as incorporating a second ring to form an indazole, can have a profound impact on binding affinity. In this case, the addition of a methyl group at the 7-position of the indazole ring in 7-methylmarsanidine leads to a decrease in binding affinity compared to the parent compound, marsanidine.[5] Conversely, attaching a benzopyran moiety can lead to high-affinity ligands.[3][4]

SAR_Insights cluster_core Core Scaffold cluster_modifications Key Structural Modifications cluster_outcome Impact on Binding Imidazolidine Imidazolidine Ring (Essential Pharmacophore) Aromatic Aromatic Moiety (Crucial for Affinity) Imidazolidine->Aromatic Requires Substituents Aromatic Substituents (e.g., Dichloro-substitution) Aromatic->Substituents Can be modified by Heterocycles Fused Heterocycles (e.g., Indazole, Benzopyran) Aromatic->Heterocycles Can be extended to BindingAffinity Modulated Binding Affinity (Ki) Substituents->BindingAffinity Influences Heterocycles->BindingAffinity Significantly Alters

Caption: Key structural features influencing the binding affinity of imidazolidine-based ligands.

Conclusion

The imidazolidine scaffold continues to be a fertile ground for the discovery of novel α2-adrenergic receptor ligands. A systematic approach to synthesizing and evaluating analogs, guided by a thorough understanding of structure-activity relationships, is essential for the development of next-generation therapeutics. The radioligand binding assay remains a fundamental tool in this endeavor, providing the quantitative data necessary to make informed decisions in the drug discovery pipeline.

References

  • Chang-Fong, J., Benamour, K., Szymonski, B., & Cussac, M. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 729-733. [Link]

  • ChemInform. (2010). ChemInform Abstract: Synthesis and α-Adrenergic Binding Ligand Affinities of 2-Iminoimidazolidine Derivatives. ChemInform, 31(34). [Link]

  • Saczewski, F., Balode, A., Veselovska, L., Bobrov, G., Duburs, G., & Langer, T. (2006). 1-[(Imidazolidin-2-yl)imino]indazole. Highly α2/I1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity. Journal of Medicinal Chemistry, 49(12), 3543-3550. [Link]

  • Timmermans, P. B., & van Zwieten, P. A. (1981). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry, 24(5), 502-506. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors. [Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Validation for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one Purity

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the purity validation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, a critical component in var...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the purity validation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, a critical component in various pharmaceutical development pipelines. We delve into the nuances of leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) for robust purity assessment, comparing it with alternative analytical techniques. This document outlines detailed experimental protocols, explains the rationale behind methodological choices, and presents data in a clear, comparative format to aid researchers in establishing self-validating systems for quality control. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to ensure trustworthiness and accuracy in analytical outcomes.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

1-(4-(aminomethyl)benzyl)imidazolidin-2-one serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate rigorous characterization and purity control of all starting materials and intermediates.[1]

This guide focuses on the application of mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS), as a primary tool for purity validation. LC-MS offers unparalleled sensitivity and selectivity, making it the analytical technique of choice for identifying and quantifying impurities, even at trace levels.[2][3][4] We will explore the validation of an LC-MS method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[5][6][7][8][9][10]

Foundational Principles: Why Mass Spectrometry?

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] When coupled with a separation technique like liquid chromatography, it provides two orthogonal dimensions of data—retention time and mass-to-charge ratio—for highly confident compound identification and quantification.[4][11]

For a molecule like 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, MS offers several key advantages over traditional techniques such as UV spectroscopy or titration:

  • High Specificity: The ability to measure the exact mass of the parent molecule and its fragments provides a high degree of certainty in its identification.

  • Impurity Profiling: MS can detect and often tentatively identify unknown impurities based on their mass, which is a critical aspect of drug development.[2][3]

  • Sensitivity: Modern mass spectrometers can detect analytes at very low concentrations, enabling the quantification of trace-level impurities that might be missed by other methods.[3]

The choice of ionization technique is crucial. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization method that typically produces an intact protonated molecule [M+H]+, minimizing in-source fragmentation and simplifying spectral interpretation.

Experimental Design: A Validated LC-MS Method for Purity Assessment

A robust analytical method is built on a foundation of careful experimental design and validation. The following sections detail a step-by-step protocol for the purity analysis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, grounded in the principles of the ICH Q2(R1) guideline.[5][6][7][8]

Materials and Reagents
  • 1-(4-(aminomethyl)benzyl)imidazolidin-2-one reference standard (certified purity)

  • Test samples of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is recommended for this analysis.[11] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of ions, aiding in the identification of unknown impurities.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 10 minutesA gradient elution ensures that compounds with a range of polarities are eluted and separated.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes potential for column overload.
Mass Spectrometry Parameters (Positive ESI Mode)
ParameterSettingRationale
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minAssists in desolvation.
Fragmentor Voltage 120 VCan be adjusted to control in-source fragmentation.
Mass Range m/z 50-500Covers the expected mass of the parent compound and potential impurities.
Experimental Workflow

The following diagram illustrates the overall workflow for the validation of the analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis Dev Develop LC-MS Method Opt Optimize Parameters (e.g., Gradient, Voltages) Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Analysis Analyze Test Samples Robustness->Analysis Report Generate Purity Report Analysis->Report

Figure 1: Workflow for the validation of the analytical method.

Method Validation Parameters: Ensuring a Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][7][8][10] The following parameters, as defined by ICH Q2(R1), must be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][10][12]

  • Protocol:

    • Analyze a blank (diluent), a solution of the 1-(4-(aminomethyl)benzyl)imidazolidin-2-one reference standard, and a spiked sample containing known potential impurities.

    • Demonstrate that the peak for the main compound is free from interference from other components at its retention time.

    • The mass spectrometer's ability to resolve the analyte from co-eluting impurities based on their m/z values is a key aspect of specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected sample concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5][10]

  • Protocol:

    • Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery. The acceptance criterion is typically 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][8]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][13]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]

  • Protocol:

    • Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the sample under these modified conditions.

    • The results should not be significantly affected by these changes.

Data Interpretation: Understanding the Mass Spectrum

The mass spectrum of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one will provide key information for its identification and the characterization of any impurities.

Expected Molecular Ion

The molecular formula of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is C11H15N3O. Its monoisotopic mass is approximately 205.1215 g/mol . In positive ion ESI, the expected protonated molecule [M+H]+ will have an m/z of approximately 206.1293.

Fragmentation Pattern

While ESI is a soft ionization technique, some fragmentation can occur in the source or through tandem mass spectrometry (MS/MS) experiments. Understanding the fragmentation pattern is crucial for structural confirmation and identifying related impurities.[14]

Fragmentation_Pathway cluster_fragments Key Fragments Parent [M+H]+ m/z 206.1293 Frag1 Tropylium Ion C7H7+ m/z 91.0548 Parent->Frag1 Loss of C4H8N3O Frag2 Imidazolidinone Moiety C4H7N2O+ m/z 99.0558 Parent->Frag2 Loss of C7H8

Figure 2: Predicted fragmentation pathway for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

The most probable fragmentation would involve the cleavage of the benzylic bond, leading to the formation of a stable tropylium ion (m/z 91.0548) and a fragment corresponding to the imidazolidinone moiety.[15]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture.

TechniqueAdvantagesDisadvantages
LC-MS High sensitivity and specificity; provides molecular weight information; ideal for impurity profiling.[2][4]Higher cost of instrumentation and maintenance; can be subject to matrix effects.
HPLC-UV Robust and widely available; good for quantitative analysis of the main component.Lower sensitivity than MS; cannot identify unknown impurities without reference standards; co-eluting impurities may not be detected.[4]
Gas Chromatography (GC) Not suitable for non-volatile and thermally labile compounds like 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information; can be used for quantitative analysis (qNMR).Lower sensitivity than MS; more complex data interpretation.
Titration Simple and inexpensive for assaying the main component.Non-specific; cannot detect or quantify impurities.

Conclusion: Towards a Robust and Reliable Purity Validation

The purity of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is a critical quality attribute that must be rigorously controlled throughout the drug development process. This guide has provided a detailed framework for the validation of an LC-MS method for purity assessment, grounded in the principles of the ICH Q2(R1) guideline. By following a systematic approach to method validation, researchers can establish a self-validating system that ensures the generation of accurate and reliable data.

The combination of high-resolution mass spectrometry with a well-validated chromatographic separation provides an unparalleled level of confidence in the purity assessment of this important pharmaceutical intermediate. The integration of orthogonal analytical techniques further strengthens the overall quality control strategy, ensuring the safety and efficacy of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. TGA. [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Wiley Online Library. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Mass Spectrometry Fragmentation. Chemconnections. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • Synthesis method of 2-imidazolidinone.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. [Link]

  • Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. ResearchGate. [Link]

  • Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography. Wiley Online Library. [Link]

  • Preparative Separation and Structural Identification of Impurities of a New α2‐Adrenoceptor Agonist Using Stacking I. SciELO. [Link]

  • Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer. Shimadzu. [Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Cost-Efficient Synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

For researchers and professionals in drug development, the efficient synthesis of target molecules is a critical consideration. This guide provides an in-depth comparison of two synthetic routes to 1-(4-(aminomethyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of target molecules is a critical consideration. This guide provides an in-depth comparison of two synthetic routes to 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, a valuable building block in medicinal chemistry. The analysis focuses on cost-efficiency, weighing factors such as the price of starting materials, the number of synthetic steps, and overall yield.

Introduction to 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

1-(4-(aminomethyl)benzyl)imidazolidin-2-one is a diamine derivative containing a cyclic urea moiety. This structural motif is of significant interest in pharmaceutical research due to its presence in a variety of biologically active compounds. The ability to efficiently and economically produce this intermediate can significantly impact the timeline and cost of drug discovery and development projects. This guide will explore two distinct synthetic pathways, providing detailed protocols and a thorough cost analysis to aid researchers in selecting the most appropriate route for their needs.

Route A: A Four-Step Synthesis Via Reductive Amination and Late-Stage Cyclization

This route commences with the commercially available and relatively inexpensive 4-formylbenzonitrile. The strategy involves an initial reductive amination to introduce the ethylenediamine backbone, followed by reduction of the nitrile to the primary amine, cyclization to form the imidazolidin-2-one ring, and a final deprotection step.

Experimental Protocol: Route A

Step 1: Synthesis of tert-butyl (2-((4-cyanobenzyl)amino)ethyl)carbamate

In a round-bottom flask, 4-formylbenzonitrile (1.0 eq) and N-Boc-ethylenediamine (1.0 eq) are dissolved in methanol. The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Subsequently, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred for an additional 4 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Estimated Yield: 85%

Step 2: Synthesis of tert-butyl (2-((4-(aminomethyl)benzyl)amino)ethyl)carbamate

The product from Step 1 is dissolved in a 2:1 mixture of tetrahydrofuran and water. Cobalt(II) chloride hexahydrate (0.1 eq) is added, followed by the portion-wise addition of sodium borohydride (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 3 hours, during which the color changes to black, indicating the formation of cobalt boride. Upon completion, the reaction is quenched by the addition of 28% aqueous ammonia. The mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the desired diamine.[1]

Estimated Yield: 90%

Step 3: Synthesis of tert-butyl (4-((2-oxoimidazolidin-1-yl)methyl)benzyl)carbamate

The diamine from Step 2 is dissolved in dichloromethane, and triethylamine (2.2 eq) is added. The solution is cooled to 0 °C, and triphosgene (0.4 eq), dissolved in dichloromethane, is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Estimated Yield: 80%

Step 4: Synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

The Boc-protected intermediate from Step 3 is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid. The solution is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified with aqueous sodium hydroxide. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are dried and concentrated to yield the final product.

Estimated Yield: 95%

Visualization of Route A

Route A A 4-Formylbenzonitrile C Reductive Amination (NaBH4) A->C B N-Boc-ethylenediamine B->C D tert-butyl (2-((4-cyanobenzyl)amino)ethyl)carbamate C->D Yield: ~85% E Nitrile Reduction (NaBH4, CoCl2) D->E F tert-butyl (2-((4-(aminomethyl)benzyl)amino)ethyl)carbamate E->F Yield: ~90% G Cyclization (Triphosgene) F->G H tert-butyl (4-((2-oxoimidazolidin-1-yl)methyl)benzyl)carbamate G->H Yield: ~80% I Boc Deprotection (TFA) H->I J 1-(4-(aminomethyl)benzyl)imidazolidin-2-one I->J Yield: ~95%

Caption: Synthetic pathway for Route A.

Route B: A Two-Step Synthesis Utilizing Direct Alkylation and Urea Cyclization

This more convergent approach begins with the commercially available 4-(aminomethyl)benzylamine. A direct N-alkylation is followed by a cyclization reaction with urea, a cost-effective and readily available reagent.

Experimental Protocol: Route B

Step 1: Synthesis of N'-(4-(aminomethyl)benzyl)ethane-1,2-diamine

To a solution of 4-(aminomethyl)benzylamine (1.0 eq) in ethanol, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature. 2-Bromoethylamine hydrobromide (1.0 eq) is then added, and the reaction mixture is heated to reflux for 18 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the desired product.

Estimated Yield: 70%

Step 2: Synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

The diamine from Step 1 and urea (1.1 eq) are heated together at 130-140 °C for 4 hours, during which ammonia is evolved. The reaction mixture is then cooled, and the solid product is recrystallized from ethanol to afford the pure 1-(4-(aminomethyl)benzyl)imidazolidin-2-one.

Estimated Yield: 75%

Visualization of Route B

Route B A 4-(aminomethyl)benzylamine C N-Alkylation A->C B 2-Bromoethylamine hydrobromide B->C D N'-(4-(aminomethyl)benzyl)ethane-1,2-diamine C->D Yield: ~70% F Cyclization D->F E Urea E->F G 1-(4-(aminomethyl)benzyl)imidazolidin-2-one F->G Yield: ~75%

Sources

Validation

Cross-reactivity validation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one in biochemical assays

In-Depth Comparison Guide: Cross-Reactivity Validation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one in Serine Protease Assays As a Senior Application Scientist, I frequently encounter a critical bottleneck in structure...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: Cross-Reactivity Validation of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one in Serine Protease Assays

As a Senior Application Scientist, I frequently encounter a critical bottleneck in structure-based drug design: balancing potency with selectivity. When targeting trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Urokinase), the S1 specificity pocket is the primary anchor point. While highly basic groups like benzamidines yield nanomolar affinities, they often result in pan-protease promiscuity and poor oral bioavailability.

This guide provides an objective, data-driven comparison of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (CAS: 754166-85-3) against alternative P1 scaffolds. By validating its cross-reactivity profile through rigorous, self-validating biochemical assays, we will explore why this specific scaffold offers a superior starting point for selective inhibitor design.

Mechanistic Grounding: The Causality of Scaffold Design

To understand the experimental data, we must first understand the structural causality of the S1 pocket. Trypsin-like serine proteases possess a deep, solvent-shielded S1 pocket with a highly conserved aspartate residue (Asp189) at its base .

  • The P1 Anchor: The aminomethyl group of our target scaffold acts as the P1 pharmacophore. It reaches into the S1 pocket to form a critical salt bridge with Asp189.

  • The Vector Projection: Unlike flexible aliphatic linkers, the imidazolidin-2-one ring provides a rigid, planar geometry. This restricts the conformational freedom of the preceding bonds and projects any subsequent functional groups directly toward the S2/S3 interface , preventing non-specific hydrophobic collapse.

Binding S1 S1 Pocket (Asp189) P1 Aminomethyl Group (Salt Bridge) P1->S1 Ionic Core Benzyl Ring (Hydrophobic S1 Walls) P1->Core Linker Imidazolidin-2-one (H-Bond Acceptor) Core->Linker S2 S2/S3 Interface Linker->S2 Vector Projection

Diagram 1: Pharmacophore mapping of the target scaffold within the serine protease active site.

Comparative Scaffold Analysis

To objectively validate the performance of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, we benchmarked it against three alternative P1 fragments commonly used in early-stage discovery:

  • 4-Aminomethylbenzamidine: The "gold standard" strong binder. Forms bidentate hydrogen bonds with Asp189 but is notoriously promiscuous.

  • 4-Chlorobenzylamine (ClBA): Utilizes halogen bonding (rather than ionic interactions) to target the S1 pocket .

  • Benzylamine: A minimalist, weak-binding control to establish the baseline contribution of the hydrophobic ring.

Quantitative Data Presentation

The following table summarizes the cross-reactivity profiling across a panel of related serine proteases. Data represents IC₅₀ values derived from continuous kinetic FRET assays.

Scaffold / FragmentFactor Xa (µM)Thrombin (µM)Urokinase (uPA) (µM)Matriptase (µM)Selectivity Ratio (FXa/Thrombin)
1-(4-(aminomethyl)benzyl)imidazolidin-2-one 1.2 8.5 4.3 2.1 7.1x
4-Aminomethylbenzamidine0.050.080.120.091.6x (Pan-active)
4-Chlorobenzylamine (ClBA)45.0>1009.1552.0N/A
Benzylamine>100>100>100>100N/A

Key Insight: While the benzamidine alternative is highly potent, it lacks selectivity (1.6x). Our target imidazolidin-2-one scaffold sacrifices raw potency for a highly workable 7.1x selectivity window, proving its value as a tunable building block.

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its internal controls. To ensure the integrity of the cross-reactivity data, we utilize a self-validating continuous kinetic assay rather than an endpoint assay. This eliminates false positives caused by compound autofluorescence or precipitation.

Step-by-Step FRET Biochemical Assay Protocol

Phase 1: System Calibration (The Self-Validation Step)

  • Enzyme Linearity Check: Titrate the target protease (e.g., Factor Xa) from 0.1 nM to 10 nM. Select a concentration that yields a linear increase in relative fluorescence units (RFU) over 60 minutes.

  • Substrate Km​ Determination: Determine the Michaelis constant ( Km​ ) for the fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC). Run the inhibition assay exactly at the Km​ concentration to balance assay sensitivity and physiological relevance.

Phase 2: Cross-Reactivity Screening

  • Compound Preparation: Dispense 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and alternative scaffolds into a 384-well black microplate using acoustic liquid handling (e.g., Echo 550) to a final concentration range of 0.1 µM to 100 µM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Pre-Incubation: Add the calibrated protease to the wells. Critical Step: Incubate for 30 minutes at 25°C before adding the substrate. This allows the imidazolidin-2-one scaffold to reach binding equilibrium, preventing artificially high IC₅₀ readings.

  • Kinetic Readout: Add the AMC substrate. Immediately read the plate on a microplate reader (Ex: 380 nm, Em: 460 nm) every 2 minutes for 1 hour.

  • Counter-Screening: Run a parallel plate containing only the compounds and the free AMC fluorophore. Any compound that quenches the fluorescence is flagged as a PAINS (Pan-Assay Interference Compound) artifact.

Workflow A 1. Scaffold Library Preparation (Acoustic Dispensing) B 2. Primary FRET Screen (Kinetic Readout at Km) A->B C 3. Counter-Screen (Autofluorescence/Quenching) B->C D 4. Cross-Reactivity Panel (Thrombin, uPA, Matriptase) C->D E 5. Selectivity Profiling & Data Synthesis D->E

Diagram 2: Self-validating experimental workflow for scaffold cross-reactivity profiling.

Conclusion & Selection Guide

When selecting a P1 scaffold for serine protease drug discovery, the choice dictates the trajectory of your entire optimization campaign.

  • Choose 4-Aminomethylbenzamidine if you require immediate, sub-nanomolar potency for an in vitro tool compound and are unconcerned with off-target toxicity.

  • Choose 4-Chlorobenzylamine if you are explicitly exploring non-classical halogen bonding networks in the S1 pocket.

  • Choose 1-(4-(aminomethyl)benzyl)imidazolidin-2-one if your goal is clinical translation. The aminomethyl group provides sufficient S1 anchoring, while the imidazolidin-2-one ring acts as a rigid, synthetically tractable vector to build into the S2/S3 pockets, allowing you to engineer true target selectivity.

References

  • The Antiviral Potential of Host Protease Inhibitors. National Institutes of Health (NIH PMC). Available at:[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Royal Society of Chemistry (RSC). Available at: [Link]

  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors. ACS Publications. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 1-(4-(aminome...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, a compound of interest for researchers in various therapeutic areas. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile
  • Imidazolidin-2-one and its derivatives: Generally considered to be of low to moderate toxicity, but can cause skin and eye irritation.[1][2][3] Some derivatives may have other associated hazards.

  • Benzylamine and its derivatives: These compounds can be corrosive and cause severe skin burns and eye damage.[4][5][6] They are often harmful if swallowed or in contact with skin and can be toxic to aquatic life.[4][5][7]

Given this information, 1-(4-(aminomethyl)benzyl)imidazolidin-2-one should be handled as a potentially hazardous substance. All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[8][9]

Core Principle: Do not mix incompatible waste streams.

A logical workflow for waste segregation is essential for safety and efficiency.

cluster_0 Waste Generation Point cluster_1 Initial Waste Characterization cluster_2 Liquid Waste Stream cluster_3 Solid Waste Stream Start Generation of Waste (e.g., reaction mixture, contaminated labware) Characterize Is the waste primarily solid or liquid? Start->Characterize Aqueous_or_Organic Aqueous or Organic Solvent? Characterize->Aqueous_or_Organic Liquid Solid_Waste Solid Chemical Waste Container Characterize->Solid_Waste Solid Aqueous_Waste Aqueous Waste Container (pH neutral) Aqueous_or_Organic->Aqueous_Waste Aqueous Organic_Waste Organic Solvent Waste Container (Halogenated or Non-Halogenated) Aqueous_or_Organic->Organic_Waste Organic

Caption: Waste Segregation Decision Tree

Step-by-Step Disposal Procedures

The following protocols are designed to guide researchers through the safe disposal of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one and associated materials.

Pure, unadulterated 1-(4-(aminomethyl)benzyl)imidazolidin-2-one should be disposed of in its original container whenever possible.

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "1-(4-(aminomethyl)benzyl)imidazolidin-2-one".

  • Packaging: The container must be securely sealed.

  • Collection: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA) for hazardous chemical waste.[10] Contact your institution's Environmental Health and Safety (EH&S) department for pickup.[10]

This includes reaction mixtures, mother liquors, and solutions used for rinsing.

  • Segregation:

    • Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated, compatible container (e.g., a high-density polyethylene (HDPE) carboy). Neutralize any strong acids or bases before adding to the waste container.

    • Organic Solvent Waste: Segregate organic solvent waste into "Halogenated" and "Non-Halogenated" streams.[8] Do not mix with aqueous waste.

  • Container Management:

    • Use a container made of a compatible material with a tightly fitting cap.[8]

    • Label the container clearly with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.[8]

    • Keep the container closed except when adding waste.[8][10]

  • Storage: Store the waste container in the SAA until it is ready for pickup by EH&S.

This category includes contaminated consumables such as gloves, weighing paper, and silica gel.

  • Collection: Place all solid waste contaminated with 1-(4-(aminomethyl)benzyl)imidazolidin-2-one into a designated solid hazardous waste container (e.g., a labeled, lined drum or a durable, sealed bag).

  • Labeling: Clearly label the container as "Solid Hazardous Waste" and list the chemical contaminants.

  • Storage: Store in the SAA.

Empty containers that held the pure compound or concentrated solutions must be properly decontaminated before disposal as regular trash.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., water, methanol, or acetone) that can dissolve the compound.[11]

    • Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.[11]

  • Rinsate Disposal: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9][11]

  • Container Disposal: After triple rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle, in accordance with institutional policy.[11]

Waste TypeContainerSegregation NotesDisposal Path
Pure Compound Original, sealed containerN/AEH&S Pickup
Aqueous Solutions Labeled, sealed carboyDo not mix with organic solventsEH&S Pickup
Organic Solutions Labeled, sealed carboySegregate Halogenated/Non-HalogenatedEH&S Pickup
Contaminated Solids Labeled, lined drum/bagN/AEH&S Pickup
Empty Containers Original containerN/ATriple rinse, dispose of rinsate as hazardous waste, then dispose of container as regular trash/recycling
Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment:

    • Liquid Spill: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[4]

    • Solid Spill: Carefully sweep or scoop up the material, avoiding dust generation.[1]

  • Cleanup: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Minimization

A key aspect of responsible chemical management is to minimize waste generation at the source.[9][10]

  • Order Appropriately: Purchase only the quantity of the chemical that is needed for your experiments.[10]

  • Optimize Experiments: Design experiments to use the smallest scale feasible.

  • Share Resources: Check with other labs to see if they have a need for any surplus material before designating it as waste.[10]

By adhering to these comprehensive procedures, researchers can ensure the safe and compliant disposal of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Harvard University Department of Chemistry and Chemical Biology.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • IMIDAZOLIDIN-2-ONE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Benzylamine - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Tincknell Fuels. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-(aminomethyl)benzyl)imidazolidin-2-one

To safely and effectively handle 1-(4-(aminomethyl)benzyl)imidazolidin-2-one , laboratory personnel must understand not only what personal protective equipment (PPE) to wear, but why it is necessary from a mechanistic st...

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Author: BenchChem Technical Support Team. Date: April 2026

To safely and effectively handle 1-(4-(aminomethyl)benzyl)imidazolidin-2-one , laboratory personnel must understand not only what personal protective equipment (PPE) to wear, but why it is necessary from a mechanistic standpoint. As a bifunctional building block frequently used in drug development, this compound presents specific reactivity profiles that dictate rigorous operational and disposal plans.

This guide provides an authoritative, self-validating framework for the safe handling of this chemical, ensuring that researchers can execute their workflows with confidence and precision.

Chemical Identity & Mechanistic Hazard Assessment

Before designing a safety protocol, we must establish the quantitative properties and the chemical causality of the compound's hazards.

Table 1: Quantitative Chemical Properties

Property Value
Chemical Name 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one
CAS Number 754166-85-3
Molecular Formula C11H15N3O

| Molecular Weight | 205.26 g/mol |

Mechanistic Causality of Hazards: The molecule consists of two primary domains: an imidazolidin-2-one core and an aminomethylbenzyl substituent. While the imidazolidin-2-one ring is generally stable and exhibits a low systemic toxicity profile (1[1]), the primary hazard is driven by the highly nucleophilic and basic primary amine (-CH₂NH₂).

When primary amine powders come into contact with the ambient moisture of mucous membranes, eyes, or sweat, the amine undergoes rapid protonation. This generates a localized, highly alkaline environment (high pH) that causes the saponification of skin lipids and the denaturation of cellular proteins, leading to severe chemical burns (2[2]). Furthermore, fine amine powders are prone to static accumulation, presenting a severe inhalation hazard if aerosolized.

Required Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, the following PPE is strictly required.

Table 2: PPE Specifications and Mechanistic Justification

PPE Category Specification Mechanistic Justification
Eye/Face ANSI Z87.1 Safety Goggles Prevents alkaline corneal burns from basic amine dust or liquid splashes. Safety glasses are insufficient due to lack of a full orbital seal.
Hands Nitrile Gloves (>0.11 mm thick) Primary amines rapidly permeate latex. Nitrile provides a superior chemical barrier against basic organic compounds (3[3]). Double gloving is required during transfer.
Body 100% Cotton or FR Lab Coat Synthetic fibers can melt into the skin during an exothermic event. Cotton prevents skin contact with airborne particulate matter and mitigates static generation.

| Respiratory | Elastomeric Half-Mask (OV/P100) | Required only if fume hood ventilation fails or when cleaning large dry spills outside of engineering controls (4[4]). |

Experimental Workflow: Safe Handling & Transfer Protocol

To ensure scientific integrity and safety, every operational step must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation: Do not proceed unless the face velocity reads between 80–120 feet per minute (fpm). If the monitor is broken, use a Kimwipe taped to the sash to visually confirm inward directional airflow.

Step 2: PPE Donning & Static Mitigation

  • Action: Don a fully buttoned lab coat, safety goggles, and two pairs of nitrile gloves.

  • Validation: Inspect the outer gloves for micro-tears by trapping air in the glove and squeezing. If no air escapes, the barrier is intact (5[5]).

Step 3: Weighing and Transfer

  • Action: Use a static-dissipative or grounded stainless-steel spatula to transfer the 1-(4-(aminomethyl)benzyl)imidazolidin-2-one powder into a tared vial.

  • Validation: Observe the powder's behavior. If the powder clings excessively to the spatula or flies outward (indicating static charge), stop immediately. Use an anti-static gun (e.g., Zerostat) on the weighing boat to neutralize the charge before continuing.

Step 4: Decontamination of Reusable Equipment

  • Action: Rinse the spatula and weighing tools with a dilute acid (e.g., 1M HCl) inside the fume hood.

  • Validation: The acid protonates the residual primary amine, rendering it water-soluble and non-volatile. Once rinsed with acid, wash thoroughly with DI water.

Operational Workflow & Hazard Mitigation Pathway

Workflow N1 1. Engineering Controls Validate Fume Hood (80-120 fpm) N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Weighing & Transfer Use Grounded Spatula N2->N3 N4 Spill or Exposure? N3->N4 N5 4. Reaction Setup Monitor Exotherm N4->N5 No N6 Emergency Response Neutralize with Citric Acid N4->N6 Yes N7 5. Waste Disposal Basic Organic Waste N5->N7 Post-Reaction N6->N7

Workflow for handling and mitigating hazards of primary amine derivatives.

Emergency Response & Spill Management

In Case of a Chemical Spill:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Neutralize: Do not sweep up the dry powder directly, as this aerosolizes the amine. Instead, cover the spill with a weak solid acid (such as citric acid or sodium bisulfate) to form the corresponding ammonium salt. This drastically reduces volatility and basicity.

  • Clean: Moisten the neutralized mixture slightly with water, sweep it up using non-sparking tools, and place it in a sealed hazardous waste container (6[6]).

In Case of Skin or Eye Exposure:

  • Flush: Immediately flush the affected area at an emergency eyewash or safety shower for a minimum of 15 minutes.

  • Critical Warning: Do NOT attempt to neutralize the amine on the skin with an acid. The resulting acid-base neutralization is highly exothermic and will cause severe thermal burns on top of the existing chemical irritation (4[4]).

  • Medical Attention: Seek immediate medical evaluation, providing the physician with the chemical name and CAS number (754166-85-3) (7[7]).

Waste Disposal Plan

  • Segregation: Collect all unreacted material, contaminated PPE (like the outer layer of nitrile gloves), and neutralized spill debris as Hazardous Basic Organic Waste .

  • Incompatibilities: Never mix amine waste with halogenated solvents (e.g., dichloromethane, chloroform) or strong oxidizing agents, as primary amines can react violently or form explosive intermediates over time.

  • Labeling: Clearly label the waste container: "Toxic/Corrosive Organic Waste - Contains Primary Amines (CAS 754166-85-3)."

References

  • Washington State University. "Methylamine Laboratory Safety".[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".[Link]

  • ACS Publications. "Addition to 'A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures'".[Link]

  • Ludger Ltd. "Product Guide for LT-KDMB-96". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(aminomethyl)benzyl)imidazolidin-2-one
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1-(4-(aminomethyl)benzyl)imidazolidin-2-one
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